Larixol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C20H34O2 |
|---|---|
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3 |
InChI-Schlüssel |
CLGDBTZPPRVUII-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |
Kanonische SMILES |
CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |
Synonyme |
larixol |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Larixol: A Technical Guide to its Dual Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larixol, a labdane-type diterpene, has emerged as a molecule of significant interest due to its distinct and potent biological activities. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action, focusing on its roles as an inhibitor of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced neutrophil activation and as a blocker of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound is a natural diterpenoid compound primarily isolated from the resin of larch trees.[1][2] Its unique chemical structure has prompted investigations into its pharmacological properties, revealing at least two distinct mechanisms of action that position it as a valuable tool for studying cellular signaling and as a potential therapeutic agent. One line of research has identified this compound as an inhibitor of G-protein coupled receptor (GPCR) signaling in neutrophils, specifically targeting the fMLP receptor pathway.[3] Another key finding is the inhibitory effect of this compound and its derivatives on the TRPC6 ion channel, a mediator of calcium influx with implications in various pathological conditions.[4] This guide will dissect these two mechanisms, presenting the supporting experimental evidence and methodologies.
Mechanism of Action I: Inhibition of fMLP-Induced Neutrophil Activation
This compound has been shown to be a potent inhibitor of fMLP-induced responses in human neutrophils, including superoxide anion production, cathepsin G release, and chemotaxis.[5][6] The primary mechanism for this activity is not through direct antagonism of the fMLP receptor, but by interfering with downstream signaling events.[3]
Targeting the G-protein βγ Subunit
The fMLP receptor is a G-protein coupled receptor that signals through the heterotrimeric G-protein, Gi.[3] Upon receptor activation, the Gαi subunit and the Gβγ subunit complex dissociate. This compound is proposed to exert its inhibitory effects by disrupting the interaction of the Gβγ subunit with its downstream effectors, such as Src kinase and Phospholipase Cβ (PLCβ).[3][6] This interference prevents the propagation of the signal that leads to neutrophil activation.
Downstream Signaling Cascade
By preventing the Gβγ-mediated activation of Src kinase and PLCβ, this compound effectively attenuates a cascade of subsequent signaling events.[5][6] This includes the inhibition of:
-
Phosphorylation of Src kinase, ERK1/2, p38, and AKT.[5]
-
Intracellular calcium mobilization.[6]
-
Protein Kinase C (PKC) phosphorylation.[6]
-
Translocation of the NADPH oxidase cytosolic component p47phox to the plasma membrane.[6]
The culmination of this signaling blockade is the suppression of key neutrophil functions like the respiratory burst and chemotaxis.
Contradictory Findings
It is important to note that a 2023 study reported that this compound obtained from two different commercial sources did not inhibit neutrophil responses mediated by the fMLP receptor (FPR1) or other Gαi and Gαq coupled receptors.[7] This suggests that the observed anti-inflammatory effects in the initial studies might be attributable to other compounds in the plant extract from which this compound was originally isolated, or that the synthetic and natural sources of this compound may have different activities. This discrepancy highlights the need for further research to clarify the precise molecular interactions of this compound with the G-protein signaling complex.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Duolink® Proximity Ligation Assay [merckmillipore.com]
- 3. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Optimize Duolink® PLA for Flow Cytometry Detection [sigmaaldrich.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. vepimg.b8cdn.com [vepimg.b8cdn.com]
- 7. researchgate.net [researchgate.net]
Larixol as an fMLP Inhibitor in Neutrophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Larixol as a potential inhibitor of N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced neutrophil activation. It synthesizes the current, albeit conflicting, scientific literature to offer a comprehensive overview for researchers, scientists, and drug development professionals. This document details the proposed mechanism of action, presents quantitative data from key studies, outlines experimental protocols, and visualizes the complex signaling pathways involved. The contradictory findings in recent literature are highlighted to provide a balanced perspective and guide future research in this area.
Introduction: fMLP-Mediated Neutrophil Activation
Neutrophils are essential components of the innate immune system, acting as the first line of defense against invading pathogens. Their activation is a tightly regulated process initiated by chemoattractants such as the bacterial-derived peptide N-formylmethionyl-leucyl-phenylalanine (fMLP). fMLP binds to the formyl peptide receptor 1 (FPR1), a G-protein coupled receptor (GPCR) on the neutrophil surface. This binding event triggers a cascade of intracellular signaling events, leading to a range of physiological responses critical for host defense, including chemotaxis, degranulation (release of antimicrobial proteins), and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase. While essential for immunity, dysregulated neutrophil activation can contribute to the pathogenesis of various inflammatory diseases. Consequently, identifying inhibitors of the fMLP signaling pathway is a key area of interest for the development of novel anti-inflammatory therapeutics.
This compound, a diterpene extracted from the root of Euphorbia formosana, has been investigated as one such potential inhibitor. However, recent studies have presented conflicting evidence regarding its efficacy, creating a complex landscape for researchers in this field.
This compound's Effect on fMLP-Induced Neutrophil Functions: Conflicting Evidence
Evidence for this compound as an fMLP Inhibitor
A study by Liao and colleagues (2022) proposed that this compound acts as a potent inhibitor of fMLP-induced neutrophil functions. Their research suggests that this compound's mechanism of action involves the direct targeting of the βγ subunit of the Gi-protein associated with the fMLP receptor.[1][2][3] This interference is purported to disrupt the downstream signaling cascade.
The study reported that this compound inhibited several key fMLP-induced neutrophil responses in a concentration-dependent manner, including:
Importantly, this compound did not inhibit neutrophil activation induced by phorbol myristate acetate (PMA), suggesting that its inhibitory action is specific to the fMLP receptor signaling pathway and not a general effect on cellular machinery.[1][2][3]
Contradictory Evidence: this compound Lacks Inhibitory Effect
In contrast to the findings of Liao et al., a more recent study by Björkman and colleagues (2023) reported that this compound, obtained from two independent commercial sources, did not exhibit inhibitory effects on fMLP-mediated neutrophil responses.[4][5] This study found that this compound failed to inhibit neutrophil activation through both the formyl peptide receptor 1 (FPR1) and the closely related FPR2.[4][5]
Furthermore, the study by Björkman et al. investigated whether this compound had any effect on GPCRs coupled to Gαq proteins, such as the receptors for platelet-activating factor and ATP, and found no selective inhibitory activity.[4][5] These findings challenge the previously proposed mechanism of this compound as a specific inhibitor of Gi-protein signaling in neutrophils.
The conflicting results from these two studies underscore the need for further investigation to clarify the role, if any, of this compound as an fMLP inhibitor. The discrepancies could potentially be attributed to variations in the source and purity of the this compound used, or subtle differences in experimental protocols.
Quantitative Data on this compound's Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound as reported by Liao et al. (2022). It is important to note that these findings were not replicated in the study by Björkman et al. (2023).
Table 1: Inhibitory Concentration (IC50) of this compound on fMLP-Induced Neutrophil Functions
| Neutrophil Function | fMLP Concentration | This compound IC50 (µM) | Source |
| Superoxide Anion Production | 0.1 µM | 1.98 ± 0.14 | [1][2][3] |
| Cathepsin G Release | 0.1 µM | 2.76 ± 0.15 | [1][2][3] |
Proposed Signaling Pathways and this compound's Putative Mechanism of Action
The fMLP signaling pathway in neutrophils is a complex network of interacting proteins. The diagram below illustrates the pathway as generally understood and indicates the proposed point of inhibition by this compound according to Liao et al. (2022).
Caption: Proposed fMLP signaling pathway in neutrophils and the inhibitory target of this compound.
The following diagram illustrates the conflicting findings, where this compound was found to have no effect on the fMLP signaling cascade.
Caption: Conflicting findings showing no inhibitory effect of this compound on fMLP-induced signaling.
Experimental Protocols
This section provides a general overview of the key experimental protocols used in the cited studies to assess the effect of this compound on neutrophil functions. For detailed, step-by-step instructions, it is recommended to consult the original publications.
Neutrophil Isolation
-
Objective: To obtain a pure population of neutrophils from whole blood.
-
General Procedure:
-
Human venous blood is collected from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Neutrophils are isolated using density gradient centrifugation over Ficoll-Paque or a similar medium.
-
Red blood cell contamination is removed by dextran sedimentation and hypotonic lysis.
-
The resulting neutrophil pellet is washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for subsequent assays.
-
Cell viability is assessed using a method such as trypan blue exclusion.
-
Superoxide Anion Production Assay
-
Objective: To measure the production of superoxide anions, a key component of the neutrophil respiratory burst.
-
General Procedure (Cytochrome c Reduction Assay):
-
Isolated neutrophils are pre-incubated with this compound or a vehicle control.
-
Cytochrome c is added to the cell suspension.
-
Neutrophils are stimulated with fMLP.
-
The reduction of cytochrome c by superoxide anions is measured spectrophotometrically as an increase in absorbance at 550 nm.
-
The results are often expressed as the percentage of inhibition compared to the vehicle-treated control.
-
Chemotaxis Assay
-
Objective: To assess the directed migration of neutrophils towards a chemoattractant.
-
General Procedure (Boyden Chamber Assay):
-
A multi-well chamber with a microporous membrane separating the upper and lower wells is used.
-
The lower wells are filled with a solution containing fMLP as the chemoattractant.
-
Isolated neutrophils, pre-incubated with this compound or a vehicle control, are placed in the upper wells.
-
The chamber is incubated to allow neutrophils to migrate through the membrane towards the fMLP.
-
After incubation, the number of migrated cells in the lower wells is quantified, typically by microscopy after staining.
-
Degranulation Assay (Cathepsin G Release)
-
Objective: To measure the release of granule contents, such as the enzyme cathepsin G, upon neutrophil activation.
-
General Procedure:
-
Isolated neutrophils are pre-incubated with cytochalasin B to enhance degranulation, followed by incubation with this compound or a vehicle control.
-
The cells are then stimulated with fMLP.
-
The cell suspension is centrifuged to pellet the neutrophils.
-
The supernatant, containing the released granule contents, is collected.
-
The activity of cathepsin G in the supernatant is measured using a specific substrate that produces a colorimetric or fluorometric signal.
-
Intracellular Calcium Mobilization Assay
-
Objective: To measure changes in the intracellular concentration of free calcium ions ([Ca²⁺]i) following neutrophil stimulation.
-
General Procedure:
-
Isolated neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
The cells are washed and resuspended in a suitable buffer.
-
The loaded cells are pre-incubated with this compound or a vehicle control.
-
The baseline fluorescence is recorded before the addition of fMLP.
-
Changes in fluorescence upon fMLP stimulation, corresponding to changes in [Ca²⁺]i, are monitored over time using a fluorometer.
-
Western Blotting for Signaling Protein Phosphorylation
-
Objective: To detect the phosphorylation status of key signaling proteins in the fMLP pathway.
-
General Procedure:
-
Neutrophils are pre-incubated with this compound or a vehicle control and then stimulated with fMLP for various time points.
-
The reaction is stopped, and the cells are lysed to extract total protein.
-
Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-Src, p-ERK1/2, p-p38, p-AKT).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Immunoprecipitation and Duolink Assay
-
Objective: To investigate the protein-protein interactions, such as the interaction between the Gβγ subunit and its downstream effectors.
-
General Procedure (Immunoprecipitation):
-
Neutrophils are treated as in the western blotting protocol.
-
The cell lysates are incubated with an antibody against one of the proteins of interest (e.g., Gβγ).
-
Protein A/G-agarose beads are added to pull down the antibody-protein complex.
-
The immunoprecipitated proteins are then analyzed by western blotting using an antibody against the other protein of interest (e.g., Src or PLCβ).
-
-
Duolink Assay: This is an in situ proximity ligation assay that can visualize protein-protein interactions within intact cells, providing further evidence for the co-localization of signaling molecules.
Discussion and Future Directions
The current body of research on this compound as an fMLP inhibitor in neutrophils is marked by significant contradiction. While one study provides compelling evidence for its inhibitory activity and a plausible mechanism of action, a subsequent study refutes these findings. This discrepancy highlights the critical importance of reproducibility in scientific research and the need for standardized protocols and reagents.
For researchers and drug development professionals, the conflicting data on this compound necessitates a cautious approach. The following points should be considered for future investigations:
-
Source and Purity of this compound: The origin and purity of the this compound compound should be rigorously characterized in all future studies.
-
Replication of Studies: Independent replication of the key experiments from both the Liao et al. and Björkman et al. studies is crucial to resolve the current contradictions.
-
Orthogonal Assays: Employing a variety of different assays to measure the same neutrophil function can help to validate findings.
-
Broader Characterization: Further studies should aim to characterize the specificity of this compound across a wider range of GPCRs and signaling pathways to confirm or refute its selectivity.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Larixol's Modulatory Effects on Src Kinase and ERK1/2 Phosphorylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larixol, a diterpene extracted from the root of Euphorbia formosana, has been investigated for its potential to modulate key cellular signaling pathways, specifically its influence on Src kinase and the downstream phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2). This technical guide synthesizes the available scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades and experimental workflows. Notably, the current body of research presents conflicting evidence regarding the efficacy of this compound, which will be addressed herein.
Introduction
Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Downstream of Src, the Mitogen-Activated Protein Kinase (MAPK) cascade, which includes ERK1/2, is a critical signaling pathway that relays extracellular signals to the nucleus to control gene expression.[3][4][5] Dysregulation of the Src-MAPK axis is implicated in various pathological conditions, making it a key target for therapeutic intervention. This document provides an in-depth examination of the reported effects of this compound on Src kinase and ERK1/2 phosphorylation.
Quantitative Data Summary
The primary study reporting an inhibitory effect of this compound provides the following quantitative data. It is important to note that a subsequent study has challenged these findings.
| Parameter | This compound Concentration | Effect | Source |
| fMLP-induced Superoxide Anion Production | IC50: 1.98 ± 0.14 μM | Inhibition | [6] |
| fMLP-induced Cathepsin G Release | IC50: 2.76 ± 0.15 μM | Inhibition | [6] |
| fMLP-induced Src Kinase Phosphorylation | Concentration-dependent | Inhibition | [6] |
| fMLP-induced ERK1/2 Phosphorylation | Concentration-dependent | Attenuation | [6] |
| fMLP-induced p38 Phosphorylation | Concentration-dependent | Attenuation | [6] |
| fMLP-induced AKT Phosphorylation | Concentration-dependent | Attenuation | [6] |
Signaling Pathway and this compound's Proposed Mechanism of Action
This compound has been reported to inhibit the phosphorylation of Src kinase induced by N-formylmethionyl-leucyl-phenylalanine (fMLP) in human neutrophils.[6] This inhibitory action is proposed to occur by interrupting the interaction of the βγ subunits of the Gi-protein with downstream signaling molecules of the fMLP receptor.[6] The subsequent attenuation of Src kinase activity leads to a reduction in the phosphorylation of downstream effectors, including ERK1/2.[6]
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited in the investigation of this compound's effects.
In Vitro Kinase Assay for Src Activity
This protocol outlines a general procedure to assess the direct effect of this compound on Src kinase activity.
-
Preparation of Reagents :
-
Recombinant human Src kinase.
-
Src-specific peptide substrate.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.1% Triton X-100).
-
[γ-³²P]ATP.
-
This compound stock solution (dissolved in DMSO).
-
Stopping solution (e.g., 75 mM phosphoric acid).
-
-
Assay Procedure :
-
A reaction mixture is prepared containing the kinase buffer, Src kinase, and the peptide substrate.
-
Varying concentrations of this compound (or vehicle control) are added to the reaction mixture and pre-incubated for 10-15 minutes at room temperature.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
The reaction is terminated by the addition of the stopping solution.
-
-
Detection and Quantification :
-
The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP using phosphocellulose paper or beads.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
Western Blotting for Phosphorylated ERK1/2
This protocol describes the detection of changes in ERK1/2 phosphorylation in cells treated with this compound.
-
Cell Culture and Treatment :
-
Human neutrophils (or a suitable cell line) are cultured under standard conditions.
-
Cells are serum-starved for a period (e.g., 4-6 hours) to reduce basal phosphorylation levels.
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 30-60 minutes).
-
Cells are then stimulated with fMLP (e.g., 100 nM) for a short duration (e.g., 5-15 minutes) to induce ERK1/2 phosphorylation.
-
-
Protein Extraction :
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are clarified by centrifugation, and the protein concentration of the supernatant is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting :
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
-
Data Analysis :
-
The membrane is stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.
-
The band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the relative phosphorylation level.
-
Conflicting Findings and Future Directions
It is crucial for researchers to be aware of the conflicting evidence in the literature. A 2023 study reported that this compound, obtained from two different commercial sources, did not inhibit neutrophil responses mediated by the fMLP receptor (FPR1) or the related FPR2.[7] This study concluded that this compound does not act as a selective inhibitor of Gαi-mediated signaling in neutrophils.[7]
These contradictory findings highlight the need for further investigation to clarify the biological activity of this compound. Future research should focus on:
-
Standardization of this compound Source and Purity : Ensuring the use of a well-characterized and consistent source of this compound is essential to resolve the discrepancies.
-
Broader Range of Cell Types and Stimuli : Investigating the effects of this compound in different cell lines and with various stimuli will help to determine the context-dependency of its activity.
-
Direct Kinase Inhibition Assays : Performing in vitro kinase assays with purified Src and other relevant kinases will definitively determine if this compound has a direct inhibitory effect.
-
Target Engagement Studies : Cellular thermal shift assays (CETSA) or related techniques could confirm direct binding of this compound to its putative targets within the cell.
Conclusion
The initial findings suggesting that this compound can inhibit Src kinase and attenuate ERK1/2 phosphorylation present an intriguing possibility for its use as a modulator of inflammatory and proliferative signaling pathways. However, the emergence of conflicting data underscores the preliminary nature of this research. This technical guide provides the foundational information for researchers to critically evaluate the existing data and to design further experiments aimed at definitively elucidating the mechanism of action of this compound. A thorough and rigorous scientific approach is necessary to validate or refute its potential as a therapeutic agent targeting the Src-MAPK signaling axis.
References
- 1. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Src-family kinases play an essential role in differentiation signaling downstream of macrophage colony-stimulating factor receptors mediating persistent phosphorylation of phospholipase C-gamma2 and MAP kinases ERK1 and ERK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Larixol Derivatives as Potent and Selective Inhibitors of TRPC6 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential canonical 6 (TRPC6) channel, a non-selective cation channel, has emerged as a significant therapeutic target in a range of pathologies, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy.[1][2] The discovery of selective inhibitors for TRPC6 is a critical step in the development of novel treatments for these conditions. Larixol and its derivatives, natural products found in the oleoresin of the European larch (Larix decidua), have been identified as potent and selective inhibitors of TRPC6, offering a promising scaffold for drug development.[3][4] This technical guide provides an in-depth overview of the inhibitory effects of this compound derivatives on TRPC6, detailing quantitative data, experimental protocols, and key signaling pathways.
Quantitative Analysis of TRPC6 Inhibition
The inhibitory potency of various this compound derivatives against TRPC6 has been determined through multiple studies. The following table summarizes the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values.
| Compound | IC50 (µM) for TRPC6 | Selectivity vs. TRPC3 | Notes | Reference(s) |
| This compound | 2.04 | Marked preference for TRPC6 | A natural labdane diterpene. | [5] |
| Larixyl Acetate | 0.1 - 0.6 | ~12-fold | A natural component of larch balsam, demonstrates higher potency than this compound. | [2][4][5] |
| Larixyl Carbamate | Potent inhibitor | Subtype-selective | Assumed to have higher metabolic stability than larixyl acetate. | [3] |
| Larixyl Methylcarbamate | 0.15 ± 0.06 | High subtype selectivity | Shows minimal inhibition of TRPC3 even at concentrations up to 50 µM. | [3] |
| Larixyl Hydrazide | Low µM range | Effective inhibitor | Isosteric compound with potent TRPC6 blocking activity. | [3] |
| Larixyl Methylcarbonate | Low µM range | Effective inhibitor | Isosteric compound with potent TRPC6 blocking activity. | [3] |
Experimental Protocols
The characterization of this compound derivatives as TRPC6 inhibitors involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Cell Culture and Transfection
Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for studying TRPC channels due to their low endogenous expression of these channels.
-
Cell Line: HEK293T cells.[6]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: Cells are transiently transfected with plasmids encoding human TRPC6 (hTRPC6), often tagged with a fluorescent protein like Yellow Fluorescent Protein (YFP) for visualization and expression confirmation. Transfection reagents such as Xfect are used according to the manufacturer's protocol.[7] For stable cell lines, selection antibiotics are used.
Measurement of Intracellular Calcium ([Ca2+]i)
Changes in intracellular calcium concentration upon channel activation and inhibition are a primary readout for TRPC6 activity.
-
Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 or Fluo-4.[8]
-
Assay Buffer: A standard extracellular solution contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, and 15 HEPES, with the pH adjusted to 7.4.[8]
-
Channel Activation: TRPC6 channels are typically activated using a diacylglycerol (DAG) analog, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), or by stimulating G-protein coupled receptors (GPCRs) that activate the phospholipase C (PLC) pathway.[3][8]
-
Inhibition Assay: Cells are pre-incubated with various concentrations of the this compound derivative or vehicle (DMSO) before the addition of the activator.
-
Data Acquisition: Fluorescence intensity is measured over time using a fluorescence plate reader or a microscope-based imaging system. The change in fluorescence is proportional to the change in intracellular calcium.[9]
Electrophysiology (Patch-Clamp)
Patch-clamp electrophysiology provides a direct measure of the ionic currents flowing through TRPC6 channels.
-
Configuration: Whole-cell patch-clamp configuration is typically used.[7]
-
Cell Identification: Transfected cells expressing TRPC6 are identified by their fluorescence (e.g., YFP).[7]
-
Bath Solution: The extracellular solution is similar to that used in calcium imaging experiments.[7]
-
Pipette Solution: The intracellular solution typically contains a Cs-based solution to block potassium channels.
-
Voltage Protocol: A voltage ramp protocol (e.g., from -100 mV to +100 mV) is applied to elicit both inward and outward currents.[10]
-
Data Analysis: The current amplitude is measured at specific voltages (e.g., -80 mV and +80 mV) to determine the extent of channel inhibition by the this compound derivative.[10]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving TRPC6 and the general workflow for evaluating this compound derivatives.
Caption: TRPC6 signaling pathway activated by GPCRs and inhibited by this compound derivatives.
Caption: General experimental workflow for evaluating TRPC6 inhibition by this compound derivatives.
Structure-Activity Relationship (SAR)
Initial SAR studies on this compound derivatives have revealed key structural features that influence their inhibitory potency and selectivity for TRPC6.
-
Acetylation at C6: The acetylation of the C6 hydroxyl group in this compound to form larixyl acetate significantly enhances the inhibitory potency against TRPC6.[5]
-
Carbamate Substitution: The introduction of a carbamate group at the C6 position, as in larixyl carbamate and larixyl methylcarbamate, maintains or even improves the inhibitory activity and is predicted to increase metabolic stability.[3]
-
Side Chain Bulk: The introduction of bulkier side chains appears to reduce the biological activity of the compounds.[3]
-
Stereochemistry at C1: The stereochemistry at the C1 position does not seem to play a crucial role in the inhibition of TRPC6 currents.[3]
Caption: Structure-activity relationship logic for this compound derivatives as TRPC6 inhibitors.
Conclusion
This compound and its derivatives represent a promising class of natural product-based inhibitors of the TRPC6 channel. Their potency and selectivity, particularly for compounds like larixyl methylcarbamate, make them valuable tools for studying the physiological and pathological roles of TRPC6. Furthermore, the this compound scaffold provides a strong foundation for the rational design and development of novel therapeutic agents targeting TRPC6-mediated diseases. Further research into the synthesis of new derivatives and their in vivo efficacy is warranted to fully explore their therapeutic potential.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
An In-depth Technical Guide to the Conflicting Evidence on Larixol's Impact on Immune Regulation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide details the current and conflicting scientific findings regarding the immunomodulatory effects of Larixol. The information presented reflects a discrepancy in the published literature, and this document aims to provide a balanced overview of the available evidence to inform future research.
Introduction: The Emergence of this compound as a Potential Immunomodulator
This compound, a diterpene extracted from the root of Euphorbia formosana, initially emerged as a promising compound with anti-inflammatory properties. A 2022 study published in Biochemical Pharmacology by Liao et al. suggested that this compound could potently inhibit key functions of neutrophils, the most abundant type of white blood cell and a critical component of the innate immune system.[1][2] Over-activation of neutrophils is implicated in a variety of inflammatory diseases and tissue damage, making targeted inhibition a significant therapeutic goal.[1][2]
However, subsequent research published in late 2023, also in Biochemical Pharmacology, by Sundqvist et al. challenged these initial findings.[3] This later study, using this compound from two different commercial sources, was unable to replicate the inhibitory effects on neutrophil responses.[3][4][5] This guide will present the evidence from both sides of this scientific discourse, detailing the proposed mechanisms, experimental data, and protocols to provide a comprehensive understanding of the current, unresolved state of this compound research.
The Initial Hypothesis: this compound as a G-Protein βγ Subunit Inhibitor
The 2022 study by Liao et al. proposed a specific mechanism for this compound's action, focusing on the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor, a G-protein coupled receptor (GPCR) crucial for neutrophil chemotaxis and activation.[1][2]
Proposed Mechanism of Action
The central hypothesis of the initial research is that this compound inhibits fMLP-induced neutrophil activation by directly interfering with the signaling cascade downstream of the fMLP receptor. Specifically, it is proposed to disrupt the interaction between the βγ subunits of the Gi-protein (Gβγ) and its downstream effectors, such as Src kinase and Phospholipase Cβ (PLCβ).[1][2] This disruption would, in turn, attenuate the signaling pathways responsible for key neutrophil functions, including superoxide production, chemotaxis, and the release of granular contents.[1][2]
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the fMLP signaling pathway in neutrophils and the proposed point of inhibition by this compound.
Caption: Proposed fMLP signaling pathway and this compound's inhibitory action on the Gβγ subunit.
Quantitative Data from Liao et al. (2022)
The study reported concentration-dependent inhibition of fMLP-induced neutrophil functions by this compound. The key quantitative findings are summarized below.
| Parameter Inhibited | Agonist | IC50 of this compound (μM) |
| Superoxide Anion Production | fMLP (0.1 μM) | 1.98 ± 0.14 |
| Cathepsin G Release | fMLP (0.1 μM) | 2.76 ± 0.15 |
Table 1: Inhibitory concentrations of this compound on neutrophil functions as reported by Liao et al. (2022).[2]
Importantly, this compound did not inhibit these functions when induced by Phorbol 12-myristate 13-acetate (PMA), suggesting its action is specific to the upstream signaling of the GPCR and not a general inhibitor of the downstream machinery like the NADPH oxidase complex.[2]
Key Experimental Protocols from Liao et al. (2022)
-
Neutrophil Isolation: Human neutrophils were isolated from the blood of healthy donors using dextran sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells.
-
Superoxide Anion Production Assay: Measured by the reduction of ferricytochrome c. Neutrophils were incubated with this compound before being stimulated with 0.1 μM fMLP. The change in absorbance at 550 nm was monitored.
-
Chemotaxis Assay: Performed using a Boyden chamber. Neutrophils were placed in the upper chamber and fMLP in the lower chamber. The number of cells migrating through the filter was counted after incubation.
-
Immunoprecipitation Assay: To assess protein interactions, neutrophil lysates were incubated with an anti-Gβ antibody. The immunoprecipitated complexes were then subjected to western blotting to detect the presence of Src kinase or PLCβ, thereby determining if this compound inhibited their interaction with Gβγ.[1][2]
Contradictory Evidence: A 2023 Re-evaluation of this compound's Activity
A subsequent study by Sundqvist et al. in late 2023 aimed to further characterize the receptor and G-protein selectivity of this compound.[3] Their findings directly contradicted the 2022 paper.
Experimental Design and Key Findings
The 2023 study was designed to rigorously test the specificity of this compound's effects. Key aspects of their approach included:
-
Using this compound from two different commercial suppliers to rule out supplier-specific impurities.
-
Testing this compound's effect not only on the fMLP receptor (FPR1) but also on the closely related FPR2. [3][4][5]
-
Investigating effects on Gαq-coupled GPCRs , which are also present on neutrophils and mediate inflammatory responses.[3][4]
The study concluded that this compound lacked any inhibitory effect on neutrophil responses mediated through FPR1 and FPR2.[3][5] Furthermore, it did not act as a selective inhibitor for responses mediated by Gαq-coupled GPCRs for platelet-activating factor (PAF) and ATP.[3][4]
Visualizing the Corroborative Experimental Workflow
The following diagram outlines the logical workflow used in the 2023 study to test the specificity of this compound, which led to the contradictory findings.
Caption: Experimental workflow to test the specificity of this compound's inhibitory effects.
Comparative Summary of Findings
| Experimental Question | Liao et al. (2022) Finding | Sundqvist et al. (2023) Finding |
| Does this compound inhibit fMLP (FPR1)-induced neutrophil activation? | Yes, with a low μM IC50. | No effect observed. |
| Is the effect specific to Gαi-coupled receptors? | Suggested by lack of PMA inhibition. | No, and no effect on Gαi (FPR1, FPR2) or Gαq receptors. |
| Is this compound a viable lead for inhibiting neutrophil G-protein signaling? | Yes. | No, the previously reported effects are not reproducible. |
Key Experimental Protocols from Sundqvist et al. (2023)
-
Neutrophil Isolation: Similar standard procedures involving density-gradient centrifugation were used to isolate neutrophils from healthy human donors.
-
Measurement of Intracellular Calcium ([Ca²⁺]i): Neutrophils were loaded with the fluorescent Ca²⁺ indicator Fura-2. The change in fluorescence upon stimulation with various agonists (fMLP, WKYMVM, PAF, ATP) in the presence or absence of this compound was measured to determine receptor activation. This is a key upstream event in neutrophil activation.
-
NADPH-Oxidase Activity: Assessed using an isoluminol-enhanced chemiluminescence technique, which is another standard method for measuring reactive oxygen species (ROS) production.
Discussion: Reconciling the Discrepancy and Future Directions
The stark contrast between these two peer-reviewed studies raises critical questions for researchers in the field of immunopharmacology. Several factors could potentially explain these divergent results:
-
Purity and Source of this compound: The most probable cause of the discrepancy is the purity of the this compound used. The initial study may have used a sample of this compound containing other, highly potent, co-extracted compounds from Euphorbia formosana that were responsible for the observed inhibitory effects. The 2023 study's use of this compound from two different commercial sources, which presumably have different purification processes, strengthens the argument that purified this compound itself is inactive.[3][4]
-
Experimental Conditions: While the core techniques for studying neutrophil function are relatively standard, subtle differences in protocols—such as incubation times, agonist concentrations, or buffer compositions—can sometimes lead to different outcomes. However, the complete lack of effect seen in the 2023 study across multiple assays and receptor types makes this a less likely primary explanation than compound purity.
Proposed Future Experiments to Resolve the Controversy
To definitively determine the immunomodulatory potential of compounds from Euphorbia formosana, the following steps should be taken:
-
Head-to-Head Comparison: The original this compound sample from the 2022 study (if available) should be tested alongside the commercially sourced this compound samples in the same laboratory using the exact same protocols and assays as described in both papers.
-
Activity-Guided Fractionation: The original crude extract of Euphorbia formosana should be subjected to activity-guided fractionation. This process involves separating the extract into its various chemical components and testing each fraction for its ability to inhibit neutrophil activation. This would identify the true active compound(s).
-
Structural Verification: Rigorous analytical chemistry techniques (e.g., NMR, mass spectrometry) should be used to confirm the identity and purity of all this compound samples used in future studies.
Conclusion
While the initial discovery of this compound as a potent and specific inhibitor of neutrophil Gβγ signaling was promising, the current body of evidence is conflicting. A rigorous 2023 study was unable to reproduce the initial findings, suggesting that this compound itself may be inactive and that the previously observed effects could be due to other unidentified compounds in the plant extract.[3][4][5]
For researchers and drug development professionals, this serves as a critical reminder of the importance of reproducibility and rigorous compound characterization in preclinical research. The search for a selective inhibitor of Gαi-mediated neutrophil signaling must continue, but the focus should likely shift away from this compound and towards a more systematic investigation of the bioactive components of Euphorbia formosana.[3][4] Future research in this area must prioritize resolving the existing discrepancies to build a solid foundation for any potential therapeutic development.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors | bioRxiv [biorxiv.org]
A Technical Guide to the Natural Sources and Extraction of Larixol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of the labdane-type diterpenoid, (+)-larixol, and details the methodologies for its extraction and purification. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Natural Sources of (+)-Larixol
(+)-Larixol is predominantly found in various species of the genus Larix (larch), a deciduous conifer. The concentration of larixol can vary significantly depending on the species, the specific part of the tree, and the geographical location. Other plant species have also been identified as sources of this valuable compound.
Larix Species
The heartwood, bark, and oleoresin of larch trees are the most significant natural reservoirs of (+)-larixol. Notably, the rhytidome (the outer bark) and knotwood, particularly dead knotwood, have been shown to contain high concentrations of this diterpenoid.[1]
Several studies have quantified the this compound content in different Larix species, revealing a range of yields. For instance, the wood and bark of Larix decidua (European Larch) have been reported to contain significant amounts of (+)-larixol, with the bark extract showing a concentration as high as 33.29%.[1] In a comparative study, the rhytidome of Larix gmelinii was found to have the highest content of (+)-larixol, followed by its F1 hybrid with Larix kaempferi, and then Larix kaempferi itself.[1][2]
Other Botanical Sources
Beyond the Larix genus, (+)-larixol has been identified in a variety of other plant species. Supercritical carbon dioxide (SC-CO2) extracts from the leaves of Croton matourensis have shown a remarkably high concentration of (+)-larixol, ranging from 24.88% to 50.57%.[1][2] Other reported sources include the aerial parts of Leonurus pseudomacranthus (0.3%), the essential oil of Ocimum tenuiflorum (0.2%), and the volatile oil from the stem bark of Taiwania flousiana (0.28%).[1]
Quantitative Data on this compound Content
The following table summarizes the quantitative data on (+)-larixol content from various natural sources as reported in the scientific literature.
| Plant Species | Part of Plant | Extraction Method/Solvent | This compound Content | Reference |
| Larix decidua | Wood | n-hexane | 4.85% of extract | [1] |
| Larix decidua | Bark | n-hexane | 33.29% of extract | [1] |
| Larix decidua | Bark | Methanol | 14.55-15.8% of extract | [1] |
| Larix gmelinii | Rhytidome | Not specified | 4186 µg/g | [1][2] |
| Larix gmelinii | Secondary Phloem | Not specified | 1646 µg/g | [1][2] |
| Larix gmelinii x L. kaempferi (F1 hybrid) | Rhytidome | Not specified | 2719 µg/g | [1][2] |
| Larix gmelinii x L. kaempferi (F1 hybrid) | Secondary Phloem | Not specified | 1262 µg/g | [1][2] |
| Larix kaempferi | Rhytidome | Not specified | 145 µg/g | [1][2] |
| Larix kaempferi | Secondary Phloem | Not specified | 61 µg/g | [1][2] |
| Croton matourensis | Leaves | Supercritical CO2 | 24.88-50.57% of extract | [1][2] |
| Croton matourensis | Leaves | n-hexane | 2.93% of extract | [1] |
| Leonurus pseudomacranthus | Aerial Parts | Essential Oil Analysis | 0.3% of essential oil | [1][2] |
| Ocimum tenuiflorum | Not specified | Essential Oil Analysis | 0.2% of essential oil | [1] |
| Taiwania flousiana | Stem Bark | Volatile Oil Analysis | 0.28% of volatile oil | [1] |
Extraction Methodologies
Several techniques have been employed for the extraction of this compound from its natural sources. The choice of method depends on factors such as the plant material, the desired yield and purity of the final product, and the available resources.
Conventional Solvent Extraction
Conventional solvent extraction, often using a Soxhlet apparatus, is a widely used method.[3] Nonpolar solvents like n-hexane are effective for extracting lipophilic compounds such as this compound.[4] More polar solvents like methanol and ethanol have also been used, particularly for bark and wood extracts.[1][5]
Experimental Protocol: n-Hexane Extraction of this compound from Larch Bark
-
Sample Preparation: Obtain bark from Larix decidua. Dry the bark at a controlled temperature (e.g., 40-50°C) to a constant weight and then grind it into a fine powder (e.g., particle size < 0.5 mm).
-
Extraction: Place a known quantity (e.g., 10 g) of the powdered bark into a cellulose thimble and insert it into a Soxhlet extractor.
-
Solvent Addition: Add a sufficient volume of n-hexane to the distillation flask to ensure proper cycling (e.g., 250 mL).
-
Extraction Process: Heat the solvent to its boiling point and allow the extraction to proceed for a specified duration (e.g., 6-8 hours), ensuring continuous cycling of the solvent.
-
Solvent Removal: After extraction, allow the apparatus to cool. Remove the thimble. Evaporate the n-hexane from the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying and Weighing: Dry the resulting crude extract in a vacuum oven to a constant weight to determine the total extraction yield.
-
Analysis: Analyze the crude extract for this compound content using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE) is a more rapid and efficient alternative to conventional methods, utilizing elevated temperatures and pressures to enhance extraction efficiency while reducing solvent consumption.[3]
Experimental Protocol: ASE of this compound from Larch Heartwood
-
Sample Preparation: Freeze-dry and powder the heartwood samples.
-
Cell Loading: Weigh approximately 5 g of the powdered sample into a metal extraction cell.
-
Sequential Extraction (Optional): Perform a sequential extraction, first with a nonpolar solvent like hexane to remove lipophilic compounds, followed by a more polar solvent like 95% ethanol for hydrophilic compounds.[3]
-
ASE Parameters:
-
Solvent: n-hexane
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes per cycle
-
Number of Cycles: 2-3
-
Flush Volume: 60% of cell volume
-
Purge Time: 100 seconds
-
-
Collection and Analysis: Collect the extract and process it as described in the conventional solvent extraction protocol.
Supercritical Fluid Extraction (SFE) with CO2
Supercritical fluid extraction, particularly with carbon dioxide (SC-CO2), is a green and highly selective extraction method. It has been shown to be exceptionally effective for extracting this compound from Croton matourensis leaves, yielding a much higher concentration compared to conventional hexane extraction.[1][2]
Experimental Protocol: SC-CO2 Extraction of this compound from Croton matourensis Leaves
-
Sample Preparation: Dry and grind the leaves of Croton matourensis.
-
Extractor Loading: Load the ground plant material into the extraction vessel.
-
SFE Parameters:
-
Pressure: 200-300 bar
-
Temperature: 40-60°C
-
CO2 Flow Rate: 2-4 L/min
-
Extraction Time: 2-4 hours
-
-
Separation and Collection: Decompress the CO2 in a separator to precipitate the extract. Collect the crude extract for further analysis and purification.
Advanced Extraction Techniques
Other advanced methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been optimized for obtaining bioactive compounds from Larix decidua bark.[6] These techniques can significantly reduce extraction time and improve yields.[6][7] MAE, in particular, has been shown to provide the best extraction yield and the highest antioxidant capacities in extracts from larch bark.[6]
Isolation and Purification
Following extraction, the crude extract is a complex mixture of compounds. Further purification is necessary to isolate this compound. Common purification techniques include column chromatography and crystallization.
Experimental Protocol: Column Chromatography Purification of this compound
-
Column Preparation: Pack a glass column with a suitable stationary phase, such as silica gel, using a slurry packing method with a nonpolar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the column.
-
Elution: Elute the column with a solvent gradient, starting with a nonpolar solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluate in fractions.
-
Fraction Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the this compound-rich fractions and evaporate the solvent to obtain purified this compound.
-
Crystallization (Optional): For further purification, dissolve the purified this compound in a minimal amount of a hot solvent and allow it to cool slowly to form crystals.
Experimental Workflows
The following diagrams illustrate the general workflows for the extraction and purification of this compound.
Caption: General workflow for the extraction and purification of this compound.
Caption: Various extraction methods for obtaining this compound-containing crude extracts.
This guide provides a foundational understanding of the natural sourcing and extraction of this compound. For specific applications, further optimization of the described protocols may be necessary to achieve the desired yield and purity.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Different Extraction Methods to Obtaining Bioactive Compounds from Larix Decidua Bark | Chemical Engineering Transactions [cetjournal.it]
- 7. frontiersin.org [frontiersin.org]
Larixol and G-Protein Coupled Receptors: A Critical Scientific Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larixol, a labdane-type diterpene, has been the subject of investigation for its potential interactions with G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets. Initial studies pointed towards an inhibitory role of this compound in GPCR-mediated inflammatory responses in neutrophils. However, recent findings have challenged this mechanism, creating a nuanced and evolving scientific narrative. This technical guide provides an in-depth analysis of the current, and conflicting, research on the interaction between this compound and GPCRs. It presents the quantitative data, detailed experimental protocols, and proposed signaling pathways from key studies to offer a comprehensive resource for the scientific community. Furthermore, it explores alternative mechanisms of action for this compound, including its well-documented effects on TRPC6 channels.
The Controversial Interaction of this compound with GPCR Signaling
The investigation into this compound's effect on GPCRs has yielded contradictory results, highlighting the dynamic and self-correcting nature of scientific inquiry. This section will dissect the opposing findings.
The Initial Hypothesis: this compound as an Inhibitor of Gi-Protein Signaling
A 2022 study by Liao et al. proposed that this compound inhibits neutrophil activation induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP), an agonist for the formyl peptide receptor 1 (FPR1), a Gαi-coupled GPCR.[1][2] The study suggested that this compound does not directly antagonize the fMLP receptor but rather interferes with the downstream signaling cascade.[1][2] Specifically, it was proposed that this compound disrupts the interaction between the βγ subunits of the Gi-protein and its downstream effectors, such as Src kinase and Phospholipase Cβ (PLCβ).[1][2] This interference was shown to inhibit fMLP-induced superoxide anion production, cathepsin G release, and chemotaxis in human neutrophils.[2][3]
The proposed mechanism suggests that by preventing the Gβγ-effector interaction, this compound effectively dampens the inflammatory response triggered by fMLP binding to its receptor.[1][2] This initial finding presented this compound as a potential modulator of GPCR-mediated inflammation.
A Countervailing Perspective: this compound's Lack of Effect on GPCR-Mediated Responses
In contrast to the initial findings, a 2023 study by Sundqvist et al. reported that this compound, obtained from two different commercial sources, did not inhibit neutrophil responses mediated by the Gαi-coupled FPR1.[4][5][6] This study also found that this compound had no effect on responses mediated by FPR2, another Gαi-coupled GPCR closely related to FPR1.[4][5][6]
Furthermore, the investigation extended to Gαq-coupled GPCRs, where this compound also failed to show any selective inhibitory effects on responses mediated by receptors for platelet-activating factor and ATP.[4][5] These findings led the authors to conclude that the previously reported inhibitory effects might not be attributable to this compound itself but potentially to other components within the root extract of Euphorbia formosana, from which this compound was initially isolated.[4][5] This study suggests that the search for a selective inhibitor of Gαi-dependent signals in neutrophils must continue.[4][5]
Quantitative Data on this compound's Bioactivity
The following table summarizes the quantitative data from the study by Liao et al. (2022), which reported inhibitory effects of this compound on fMLP-induced neutrophil functions. It is important to interpret this data in the context of the conflicting findings presented in the subsequent section.
| Parameter | Agonist | Measured Effect | Cell Type | IC50 (µM) | Reference |
| Inhibition | fMLP (0.1 µM) | Superoxide Anion Production | Human Neutrophils | 1.98 | [2][3] |
| Inhibition | fMLP (0.1 µM) | Cathepsin G Release | Human Neutrophils | 2.76 | [2][3] |
Experimental Protocols
To facilitate critical evaluation and replication, this section details the key experimental methodologies employed in the conflicting studies.
Liao et al. (2022) - Proposed Inhibitory Mechanism
-
Neutrophil Isolation: Human neutrophils were isolated from the blood of healthy donors using dextran sedimentation, followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of red blood cells.
-
Superoxide Anion Production Assay: Superoxide dismutase-inhibitable reduction of ferricytochrome c was measured spectrophotometrically. Neutrophils were incubated with this compound before stimulation with fMLP.
-
Cathepsin G Release Assay: The release of cathepsin G was determined by measuring the cleavage of a specific substrate. Neutrophils were pre-treated with this compound and then stimulated with fMLP.
-
Immunoprecipitation and Western Blotting: To assess the interaction between Gβγ and its effectors, neutrophil lysates were subjected to immunoprecipitation using antibodies against Gβγ. The presence of Src kinase and PLCβ in the immunoprecipitates was detected by Western blotting.
-
Duolink Proximity Ligation Assay: This assay was used to visualize the close proximity of Gβγ and its downstream effectors (Src kinase or PLCβ) in situ.
Sundqvist et al. (2023) - Contradictory Findings
-
Neutrophil Isolation: Human neutrophils were isolated from healthy volunteers using dextran sedimentation and a Polymorphprep™ gradient.
-
Neutrophil Activation Assays: Neutrophil activation was assessed by measuring the release of reactive oxygen species (ROS) using an isoluminol-enhanced chemiluminescence technique and by measuring the intracellular calcium concentration ([Ca2+]i) using the fluorescent indicator Fura-2.
-
Agonists Used: A variety of GPCR agonists were used, including fMLP (for FPR1), WKYMVM (for FPR2), platelet-activating factor (PAF), and ATP, to probe different GPCR signaling pathways.
-
This compound Treatment: Neutrophils were incubated with this compound from two different commercial suppliers for a minimum of three minutes at 37°C before stimulation with the respective agonists.
Visualizing the Scientific Discourse
The following diagrams illustrate the proposed signaling pathway and the logical flow of the conflicting research findings.
Caption: Proposed inhibitory mechanism of this compound on fMLP-induced neutrophil activation.
Caption: Workflow illustrating the conflicting findings on this compound's GPCR interaction.
An Alternative Target: this compound and TRPC6 Channels
While the interaction of this compound with GPCRs is debated, there is a growing body of evidence identifying the transient receptor potential canonical 6 (TRPC6) channel as a target. TRPC6 is a non-selective cation channel involved in various physiological processes, and its dysregulation has been implicated in diseases.
Several studies have identified this compound and its derivative, larixyl acetate, as inhibitors of TRPC6 channels.[3][7][8] For instance, larixyl acetate has been shown to be a potent and selective inhibitor of TRPC6, with an IC50 in the range of 0.1-0.6 µM for recombinant TRPC6.[8] This inhibitory activity has been demonstrated to have functional consequences, such as the prevention of acute hypoxia-induced vasoconstriction in isolated mouse lungs.[8] Furthermore, the analgesic and anti-inflammatory action of larixyl acetate in a rat model of neuropathic pain is attributed to the suppression of TRPC6 and p38 signaling in microglia.[7]
A series of this compound derivatives have also been found to have inhibitory effects on TRPC6 functional mutants associated with focal segmental glomerulosclerosis (FSGS).[3]
Conclusion and Future Directions
The current body of scientific literature presents a conflicting view on the interaction between this compound and G-protein coupled receptors. While an initial study proposed an intriguing mechanism of Gβγ-mediated signaling inhibition, subsequent research has failed to replicate these findings, suggesting that this compound may not be a direct modulator of the GPCRs studied in neutrophils. This discrepancy underscores the importance of rigorous validation in the scientific process.
In contrast, the role of this compound and its derivatives as inhibitors of TRPC6 channels is more consistently supported by experimental evidence. This alternative mechanism of action may explain some of the observed biological effects of this compound and warrants further investigation.
For researchers in drug development, the story of this compound and GPCRs serves as a critical case study. It highlights the need for caution in interpreting initial findings and the necessity of comprehensive target validation using multiple experimental systems and independent verification. Future research should focus on:
-
Clarifying the components of Euphorbia formosana extract: To determine if other molecules are responsible for the initially observed GPCR-related effects.
-
Expanding the scope of GPCR screening: To definitively rule out or identify specific GPCR subtypes that may be modulated by this compound.
-
Further elucidating the mechanism of TRPC6 inhibition: To understand the precise binding site and conformational changes induced by this compound and its derivatives.
By addressing these questions, the scientific community can achieve a clearer understanding of this compound's pharmacological profile and its potential as a therapeutic agent.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying the Effect of Larixol on Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation, wound healing, and immune responses.[1][2] Dysregulation of chemotaxis is implicated in various pathological conditions, making it a key target for therapeutic intervention. Larixol, a labdane-type diterpenoid, has been investigated for its biological activities, including its potential to modulate inflammatory responses.[3][4][5]
This document provides a detailed protocol for investigating the effect of this compound on chemotaxis, with a primary focus on human neutrophils. Neutrophils are key players in the innate immune system, and their migration to sites of inflammation is a critical step in the inflammatory cascade. The chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent neutrophil chemoattractant that signals through the G protein-coupled receptor (GPCR), formyl peptide receptor 1 (FPR1).[6][7]
Research has indicated that this compound can inhibit fMLP-induced chemotaxis in human neutrophils.[8][9] The proposed mechanism involves the disruption of the interaction between the βγ subunits of the Gi-protein and its downstream effectors.[8][9] However, it is important to note that conflicting studies exist, with some research suggesting this compound does not inhibit neutrophil responses mediated by FPR1.[6][7] This protocol is designed to provide a robust framework for researchers to independently assess the efficacy of this compound and elucidate its mechanism of action.
Key Concepts and Signaling Pathways
Chemotaxis is initiated by the binding of a chemoattractant to its specific cell surface receptor, often a GPCR.[1] In the case of fMLP-induced neutrophil chemotaxis, the binding of fMLP to FPR1 activates the heterotrimeric G-protein, leading to the dissociation of the Gαi and Gβγ subunits.[8][9] The Gβγ subunit can then activate downstream signaling molecules, including phospholipase Cβ (PLCβ) and phosphoinositide 3-kinase (PI3K), which in turn generate second messengers that lead to the reorganization of the actin cytoskeleton and subsequent cell migration.[1] this compound is suggested to interfere with the signaling cascade by targeting the Gβγ subunit.[8][9]
Diagram of the Proposed fMLP Signaling Pathway and this compound's Site of Action
Caption: Proposed fMLP signaling pathway in neutrophils and the inhibitory target of this compound.
Experimental Protocols
Preparation of Human Neutrophils
Objective: To isolate primary human neutrophils from whole blood.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Trypan Blue solution
-
Centrifuge, sterile tubes, pipettes
Protocol:
-
Dilute fresh human whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the erythrocyte/granulocyte pellet and resuspend in HBSS.
-
Add Dextran T-500 to a final concentration of 1% and mix gently. Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the upper neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Resuspend the cell pellet and lyse the remaining red blood cells by adding RBC Lysis Buffer for 5 minutes.
-
Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 10 minutes.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS.
-
Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer. Purity should be >95% neutrophils.
In Vitro Chemotaxis Assay (Boyden Chamber/Transwell Assay)
Objective: To quantify the effect of this compound on fMLP-induced neutrophil migration.
Materials:
-
Isolated human neutrophils
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
fMLP (N-Formyl-Met-Leu-Phe)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (e.g., 6.5 mm diameter, 3.0 µm pore size polycarbonate membrane)
-
24-well plates
-
Calcein-AM or other fluorescent cell viability dye
-
Fluorescence plate reader
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Preparation:
-
Prepare a stock solution of this compound and fMLP.
-
Starve the isolated neutrophils in chemotaxis medium for 1-2 hours at 37°C.
-
Adjust the neutrophil concentration to 1 x 10⁶ cells/mL in chemotaxis medium.
-
-
This compound Treatment:
-
Pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of chemotaxis medium containing fMLP (e.g., 10 nM) to the lower wells of the 24-well plate. Use medium without fMLP as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the this compound-pre-treated neutrophil suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
To quantify migrated cells, add a known volume of a cell lysis buffer containing a fluorescent dye (e.g., Calcein-AM) to the lower chamber and measure the fluorescence using a plate reader.
-
Alternatively, migrated cells can be fixed, stained, and counted under a microscope.
-
Diagram of the Transwell Chemotaxis Assay Workflow
Caption: Experimental workflow for the Transwell chemotaxis assay.
Data Presentation
Quantitative data from the chemotaxis assay should be summarized in a clear and structured table for easy comparison between different treatment groups.
Table 1: Effect of this compound on fMLP-Induced Neutrophil Chemotaxis
| Treatment Group | This compound Concentration (µM) | Chemoattractant (10 nM fMLP) | Migrated Cells (Relative Fluorescence Units ± SD) | % Inhibition of Chemotaxis |
| Negative Control | 0 | - | 150 ± 25 | N/A |
| Vehicle Control | 0 (DMSO) | + | 1200 ± 150 | 0% |
| This compound | 0.1 | + | 1050 ± 120 | 12.5% |
| This compound | 1.0 | + | 750 ± 90 | 37.5% |
| This compound | 10.0 | + | 300 ± 50 | 75% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Further Mechanistic Studies
To further investigate the mechanism of this compound's action, the following experiments can be performed:
-
G-Protein Activation Assay: Measure the effect of this compound on fMLP-induced GTPγS binding to assess its impact on G-protein activation.
-
Calcium Mobilization Assay: Use a calcium-sensitive fluorescent dye (e.g., Fura-2) to determine if this compound affects fMLP-induced intracellular calcium release, a key downstream event of PLC activation.
-
PI3K Pathway Activation: Perform Western blotting to analyze the phosphorylation status of key proteins in the PI3K pathway, such as Akt, in response to fMLP with and without this compound treatment.
-
Co-immunoprecipitation: To directly test the hypothesis that this compound disrupts the interaction between Gβγ and its effectors, co-immunoprecipitation experiments can be performed to pull down Gβγ and probe for associated proteins like PLCβ and PI3K in the presence and absence of this compound.
Conclusion
This application note provides a comprehensive protocol for studying the effect of this compound on neutrophil chemotaxis. By following these detailed methodologies, researchers can obtain reliable and reproducible data to evaluate the potential of this compound as a modulator of inflammatory cell migration. Given the conflicting reports in the literature, it is crucial to perform these experiments with appropriate controls to clarify the role of this compound in regulating chemotaxis. The proposed mechanistic studies will further aid in understanding its molecular targets and signaling pathways.
References
- 1. Signaling Mechanisms for Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellgs.com [cellgs.com]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. cjm.ichem.md [cjm.ichem.md]
- 5. (+)-LARIXOL AND LARIXYL ACETATE: SYNTHESES, PHYTOCHEMICAL STUDIES AND BIOLOGICAL ACTIVITY ASSESSMENTS | CJM.ASM.MD [cjm.ichem.md]
- 6. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
Application of Larixol in TRPC6 Channel Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types. Its dysregulation has been implicated in the pathophysiology of numerous diseases, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy. Consequently, TRPC6 has emerged as a promising therapeutic target for drug development. Larixol, a labdane-type diterpene isolated from larch balsam, and its more potent acetylated derivative, larixyl acetate, have been identified as selective inhibitors of the TRPC6 channel. These compounds serve as valuable pharmacological tools for studying the physiological and pathological roles of TRPC6. This document provides detailed application notes and protocols for the use of this compound and its analogs in TRPC6 inhibition studies.
Data Presentation: Inhibitory Activity of this compound and Derivatives
The inhibitory potency of this compound and its derivatives against TRPC6 and related TRPC channels is summarized in the table below. The data highlights the selectivity of these compounds for TRPC6 over other closely related channel isoforms.
| Compound | Target Channel | IC50 Value (µM) | Method of Activation | Cell Line | Reference |
| This compound | hTRPC6 | 2.04 | OAG | HEK hTRPC6-YFP | [1] |
| hTRPC3 | >10 | OAG | HEK hTRPC3-YFP | [1] | |
| Larixyl Acetate | hTRPC6 | 0.58 | OAG | HEK hTRPC6-YFP | [1] |
| hTRPC3 | 6.38 | OAG | HEK hTRPC3-YFP | [1] | |
| rTRPC6 | 0.1 - 0.6 | Diacylglycerol | Rat Pulmonary Artery Smooth Muscle Cells | [2] | |
| hTRPC7 | ~2.9 (5-fold less potent than on TRPC6) | Diacylglycerol | Recombinant | [2] | |
| Larixyl Carbamate (LC) | hTRPC6 | ~0.6 | OAG | HEK hTRPC6 | [3] |
| hTRPC3 | ~18 (30-fold selective for TRPC6) | OAG | HEK hTRPC3 | [3] | |
| hTRPC7 | ~3 (5-fold selective for TRPC6) | OAG | HEK hTRPC7 | [3] |
OAG: 1-oleoyl-2-acetyl-sn-glycerol, a diacylglycerol analog used to activate TRPC6 channels. HEK: Human Embryonic Kidney cells. YFP: Yellow Fluorescent Protein.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of TRPC6 activation and the points of intervention by this compound, as well as the experimental procedures to study these effects, the following diagrams are provided.
Experimental Protocols
Preparation of this compound Stock Solutions
This compound and its derivatives are soluble in dimethyl sulfoxide (DMSO).[4][5]
-
Stock Solution (e.g., 10 mM):
-
Weigh out the required amount of this compound or larixyl acetate.
-
Dissolve in an appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, for this compound (MW: 306.48 g/mol ), dissolve 3.065 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Calcium Imaging Assay for TRPC6 Inhibition
This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC6 activation and inhibition.
Materials:
-
HEK293 cells stably expressing human TRPC6 (HEK-hTRPC6).
-
Black, clear-bottom 96-well plates.
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127 (optional, to aid dye loading).
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
TRPC6 agonist (e.g., OAG).
-
This compound or larixyl acetate.
-
Fluorescence microplate reader with automated liquid handling.
Procedure:
-
Cell Plating:
-
The day before the experiment, seed HEK-hTRPC6 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM in HBSS). The addition of 0.02% Pluronic F-127 can improve dye solubility and cell loading.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well.
-
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence microplate reader (e.g., FlexStation 3) set to excite at ~494 nm and record emission at ~516 nm.
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Add this compound (or vehicle control) at various concentrations and incubate for 5-10 minutes.
-
Add the TRPC6 agonist OAG (e.g., final concentration of 50-100 µM) to activate the channels.
-
Continuously record the fluorescence intensity for 5-10 minutes to monitor the calcium influx.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence (F) to the initial baseline fluorescence (F₀), or as (F - F₀) / F₀.
-
Plot the peak fluorescence response against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPC6 channels in the plasma membrane.
Materials:
-
HEK-hTRPC6 cells cultured on glass coverslips.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular (pipette) solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 1 MgCl₂ (pH 7.2 with CsOH).
Procedure:
-
Preparation:
-
Place a coverslip with adherent HEK-hTRPC6 cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull a patch pipette with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Record baseline currents.
-
-
Drug Application:
-
Activate TRPC6 channels by perfusing the cell with the extracellular solution containing a TRPC6 agonist (e.g., 100 µM OAG).
-
Once a stable current is established, apply this compound at the desired concentration through the perfusion system.
-
Record the inhibition of the OAG-induced current.
-
-
Data Analysis:
-
Measure the amplitude of the inward and outward currents before and after the application of this compound.
-
Calculate the percentage of inhibition at different concentrations to generate a dose-response curve and determine the IC50 value.
-
NFAT Reporter Assay
This assay measures the activity of the Nuclear Factor of Activated T-cells (NFAT), a downstream transcription factor in the TRPC6 signaling cascade.
Materials:
-
HEK293T cells.
-
NFAT-luciferase reporter plasmid (contains the luciferase gene under the control of an NFAT-responsive promoter).
-
Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Transfection reagent.
-
Lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells with the NFAT-luciferase reporter plasmid, a TRPC6 expression plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a 24- or 48-well plate.
-
-
Cell Treatment:
-
24 hours post-transfection, replace the medium with serum-free medium and starve the cells for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle) for 30-60 minutes.
-
Stimulate the cells with a TRPC6 agonist (e.g., Angiotensin II if the appropriate receptor is co-expressed, or OAG) for 6-8 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysates to a white, opaque 96-well plate.
-
Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
Subsequently, measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in NFAT activity relative to the unstimulated control.
-
Plot the normalized luciferase activity against the concentration of this compound to determine its inhibitory effect on TRPC6-mediated NFAT activation.[1]
-
Conclusion
This compound and its derivatives are valuable pharmacological tools for investigating the role of TRPC6 in health and disease. Their selectivity for TRPC6 over other TRPC isoforms makes them suitable for dissecting the specific contributions of this channel to cellular calcium signaling. The protocols outlined in this document provide a framework for utilizing these compounds in a variety of in vitro assays to probe TRPC6 function and screen for novel inhibitors. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results in the study of TRPC6 channel modulation.
References
- 1. TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive activation of NFAT-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling [jci.org]
- 3. Activation of NFAT Signaling in Podocytes Causes Glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Larixol in Neuropathic Pain Research Models
Introduction
Neuropathic pain, a chronic condition caused by a lesion or disease of the somatosensory nervous system, remains a significant clinical challenge with a high prevalence and often inadequate response to existing analgesics.[1] This necessitates the exploration of novel therapeutic targets and pharmacological agents. Larixol, specifically larixyl acetate (LA), is a natural compound found in larch resin.[1][2] Recent research has identified it as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1] TRPC6 is a mechanosensitive ion channel implicated in the development of mechanical hyperalgesia, a key feature of neuropathic pain.[2][3] These application notes provide a comprehensive overview of the use of this compound in a preclinical model of neuropathic pain, detailing its mechanism of action, experimental protocols, and key efficacy data.
Mechanism of Action
In neuropathic pain states, nerve injury leads to the activation of microglia in the spinal cord. This neuroinflammatory response is characterized by the upregulation of TRPC6 channels on these immune cells.[1][3] Increased TRPC6 expression and activity contribute to the activation of the p38 MAP kinase signaling pathway, which in turn promotes the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][3] This cascade of events fosters central sensitization and maintains the chronic pain state.
This compound exerts its analgesic and anti-inflammatory effects by directly inhibiting the TRPC6 channel.[1] This inhibition blocks the downstream activation of p38 and suppresses the subsequent release of pro-inflammatory cytokines, thereby mitigating neuroinflammation in the spinal cord and alleviating pain behaviors.[1][3]
Caption: this compound's proposed mechanism of action in neuropathic pain.
Quantitative Data Summary
The efficacy of this compound has been quantified in a rat model of spared nerve injury (SNI). The data below summarizes its effects on pain behaviors and key molecular markers.
Table 1: Efficacy of Single Intrathecal this compound Dose on Mechanical Allodynia in SNI Rats
| Dose (μM) | Peak Effect Time Post-Injection | Paw Withdrawal Threshold (g) at Peak | ED₅₀ Value (μM) |
|---|---|---|---|
| 10 | 2.5 h | Significantly higher than vehicle | 13.43[1][2] |
| 30 | 2.5 h | 9.33 ± 2.03 | 13.43[1][2] |
Data reflects measurements taken on day 5 post-injury.[1]
Table 2: Effect of this compound (30 μM) on Different Pain Modalities
| Pain Modality | Dosing Regimen | Outcome |
|---|---|---|
| Mechanical Allodynia | Single & Multiple Doses | Strong, dose-dependent inhibition.[1][2] |
| Cold Allodynia | Single & Multiple Doses | Significant but weaker and more fluctuated inhibition compared to mechanical allodynia.[1][3] |
Table 3: Effect of Multiple Intrathecal this compound Doses on Neuroinflammatory Markers in the Spinal Cord
| Marker | Function | Effect of this compound Treatment |
|---|---|---|
| Iba-1 | Microglial activation marker | Dose-dependently inhibited upregulation.[2][3] |
| GFAP | Astrocyte activation marker | No obvious effect.[2][3] |
| TRPC6 | Ion channel | Suppressed injury-induced upregulation.[2][3] |
| pp38 | Activated signaling kinase | Reduced phosphorylation level.[1][3] |
| TNF-α, IL-1β, IL-6 | Pro-inflammatory cytokines | Dose-dependently inhibited upregulation.[2][3] |
| IL-10 | Anti-inflammatory cytokine | No obvious effect.[2][3] |
Multiple dosing was administered for 6 consecutive days.[2]
Experimental Protocols
The following protocols are based on methodologies used to validate the efficacy of this compound in a preclinical neuropathic pain model.[1][2]
Protocol 1: Spared Nerve Injury (SNI) Neuropathic Pain Model
This surgical model induces robust and long-lasting neuropathic pain symptoms.[4][5]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Perform a tight ligation of the common peroneal and tibial nerves with silk suture.
-
Transect the ligated nerves, removing a small section distal to the ligation.
-
Ensure the sural nerve remains intact and untouched.
-
Close the muscle and skin layers with sutures.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitoring. Allow animals to recover for 5 days before commencing behavioral testing and drug administration.
Protocol 2: Intrathecal (i.t.) Administration of this compound
This method delivers the compound directly to the spinal cord.
-
Compound Preparation: Dissolve Larixyl Acetate in an appropriate vehicle (e.g., DMSO followed by dilution in saline).
-
Administration:
-
Perform a lumbar puncture between the L5 and L6 vertebrae of a conscious or lightly anesthetized rat.
-
Inject the prepared this compound solution (e.g., in a volume of 10-20 μL) into the intrathecal space.
-
For single-dose studies, administer on day 5 post-SNI surgery.[1]
-
For multiple-dose studies, administer daily for a set period (e.g., 6 days).[2][3]
-
Caption: Experimental workflow for assessing this compound efficacy.
Protocol 3: Behavioral Pain Assays
These tests measure hypersensitivity to mechanical and thermal stimuli.
-
Mechanical Allodynia (von Frey Test):
-
Place the animal in a testing chamber with a mesh floor and allow it to acclimatize.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the injured side.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using a method such as the up-down method. An increase in the PWT indicates an analgesic effect.
-
-
Cold Allodynia (Acetone Test):
-
Acclimatize the animal in the testing chamber.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Measure the duration or frequency of paw withdrawal, licking, or flinching over a set time period (e.g., 1 minute). A reduction in the response indicates an analgesic effect.[1]
-
Protocol 4: Post-Mortem Molecular Analysis
These assays are used to confirm the mechanism of action at the molecular level.
-
Tissue Collection: At the end of the study, euthanize the animals and collect the lumbar spinal cord.
-
Western Blot: Homogenize spinal cord tissue to extract proteins. Use Western blotting to quantify the expression levels of target proteins such as TRPC6, p38, and phosphorylated p38 (pp38).
-
Immunohistochemistry: Use tissue sections of the spinal cord to visualize the expression and localization of markers like Iba-1 (for microglia) and TRPC6.
-
Multiplex Cytokine Analysis: Use tissue homogenates to measure the concentrations of multiple cytokines (TNF-α, IL-1β, IL-6, IL-10) simultaneously.[1][2]
This compound (larixyl acetate) demonstrates significant potential as a therapeutic agent for neuropathic pain.[1] In the widely used SNI rat model, intrathecal administration of this compound produces a robust, dose-dependent analgesic effect, particularly against mechanical allodynia.[1][2] Its mechanism of action, centered on the inhibition of the TRPC6 channel and subsequent suppression of the p38-mediated neuroinflammatory cascade in spinal microglia, represents a promising non-opioid pathway for pain modulation.[1][3] The detailed protocols and data presented provide a strong foundation for researchers and drug development professionals to further investigate this compound and other TRPC6 inhibitors as a novel class of analgesics for intractable chronic pain.[1]
References
- 1. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Neuropathic Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
Techniques for Measuring Larixol's Effect on Kinase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larixol, a diterpene compound, has been the subject of investigation for its potential effects on cellular signaling pathways, particularly those involving protein kinases. Initial studies on this compound extracted from Euphorbia formosana suggested its role as an inhibitor of neutrophil activation by interfering with G-protein-coupled receptor (GPCR) signaling. Specifically, these studies indicated that this compound may inhibit the interaction of the G-protein βγ subunit with downstream effectors, leading to reduced activity of Src family kinases and subsequent downstream pathways involving ERK1/2, p38, and AKT. However, it is crucial to note that more recent research using commercially sourced this compound has presented conflicting findings, suggesting a lack of inhibitory effect on Gαi-mediated signaling in human neutrophils.[1][2]
This discrepancy highlights the need for robust and standardized methods to evaluate the direct and indirect effects of this compound on kinase activity. These application notes provide detailed protocols for measuring the activity of key kinases—Src, ERK1/2, p38, and AKT—that have been implicated in the proposed signaling cascade of this compound. The provided methodologies will enable researchers to systematically investigate the compound's mechanism of action and clarify the existing controversies.
Summary of Quantitative Data from Literature
The following table summarizes the reported inhibitory concentrations (IC50) of this compound from studies suggesting its inhibitory activity. Researchers aiming to replicate or build upon this work should consider these values as a starting point for determining appropriate concentration ranges for their experiments.
| Target/Process | Reported IC50 (µM) | Cell Type | Reference |
| fMLP-induced Superoxide Anion Production | 1.98 ± 0.14 | Human Neutrophils | [3] |
| fMLP-induced Cathepsin G Release | 2.76 ± 0.15 | Human Neutrophils | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the initially proposed signaling pathway affected by this compound and a general workflow for assessing its impact on kinase activity.
Caption: Proposed this compound signaling pathway, highlighting potential inhibition of Gβγ and downstream kinases.
Caption: General experimental workflow for assessing the effect of this compound on kinase activity.
Experimental Protocols
The following protocols provide detailed methodologies for measuring the activity of Src, ERK1/2, p38, and AKT kinases. These can be adapted to investigate the effects of this compound.
Protocol 1: Immunoprecipitation and Western Blot for Kinase Activation
This protocol is a common method to assess the phosphorylation state of a kinase within a cell, which is often indicative of its activation state.
Materials:
-
Cells of interest (e.g., human neutrophils, or a relevant cell line)
-
This compound
-
Cell culture medium and supplements
-
Stimulus (e.g., fMLP for neutrophils)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein A/G agarose beads
-
Primary antibody against the kinase of interest (for immunoprecipitation)
-
Primary antibody against the phosphorylated form of the kinase (for Western blot)
-
Primary antibody against the total form of the kinase (for Western blot loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (e.g., TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of this compound for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an appropriate agonist (e.g., fMLP) for a time known to induce phosphorylation of the target kinase.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Incubate a standardized amount of protein lysate (e.g., 500 µg) with the primary antibody against the kinase of interest overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with lysis buffer.
-
-
Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against the total kinase.
-
Protocol 2: In Vitro Kinase Assay (Radiometric)
This protocol directly measures the catalytic activity of a purified or immunoprecipitated kinase.
Materials:
-
Purified active kinase (Src, ERK1/2, p38, or AKT) or immunoprecipitated kinase from cell lysates
-
Specific substrate for the kinase (e.g., a synthetic peptide)
-
Kinase assay buffer
-
This compound
-
[γ-³²P]ATP
-
ATP
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, the specific substrate, and the purified or immunoprecipitated kinase.
-
Add various concentrations of this compound or a vehicle control.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 30°C. The incubation time should be within the linear range of the assay.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Allow the paper to dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the kinase activity as counts per minute (CPM) or picomoles of phosphate transferred per minute per microgram of enzyme.
-
Plot the kinase activity against the concentration of this compound to determine the IC50 value.
-
Protocol 3: Non-Radiometric Kinase Activity Assay (Luminescence-based)
This protocol is a safer and often higher-throughput alternative to the radiometric assay. It measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified active kinase (Src, ERK1/2, p38, or AKT)
-
Specific substrate for the kinase
-
Kinase assay buffer
-
This compound
-
ATP
-
Commercially available kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a multi-well plate. Each well should contain the kinase, its substrate, and kinase assay buffer.
-
Add various concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Detection:
-
Follow the manufacturer's instructions for the kinase activity kit. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP.
-
A second reagent is then added to convert the ADP generated into ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence against the this compound concentration to determine the IC50 value.
-
Data Presentation
All quantitative data, such as IC50 values or percentage of inhibition at different this compound concentrations, should be presented in clearly structured tables for easy comparison across different kinases and experimental conditions. An example is provided in the "Summary of Quantitative Data from Literature" section above.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of this compound on the activity of Src, ERK1/2, p38, and AKT kinases. Given the conflicting reports in the literature, a systematic approach using multiple, well-controlled assays is essential to elucidate the true biological activity of this compound. By employing these detailed methodologies, scientists can generate robust and reproducible data to contribute to a clearer understanding of this compound's mechanism of action and its potential as a modulator of cellular signaling.
References
Troubleshooting & Optimization
Larixol Technical Support Center: Troubleshooting fMLP Inhibition Assays
Welcome to the technical support center for Larixol. This resource is designed for researchers, scientists, and drug development professionals who are using this compound in fMLP inhibition assays and may be encountering inconsistent results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibition of fMLP-induced neutrophil activation with this compound. Sometimes it works, and other times it has no effect. What could be the reason for this?
A1: This is a critical and recently highlighted issue in the scientific literature. Initial studies reported that this compound, a diterpene extracted from Euphorbia formosana, effectively inhibits fMLP-induced neutrophil functions such as superoxide anion production and chemotaxis.[1][2] However, more recent and comprehensive studies have challenged these findings, reporting that this compound from multiple commercial sources does not inhibit responses mediated by the fMLP receptor, FPR1, or the related FPR2.[3][4][5]
The current understanding is that the inhibitory effects observed in the initial studies might not be attributable to this compound itself, but potentially to other co-purified compounds from the plant extract.[4] Therefore, the purity and source of your this compound are critical factors.
Q2: What is the proposed mechanism of action for this compound in fMLP inhibition?
A2: The initial proposed mechanism was that this compound interferes with the signaling mediated by the βγ subunits of the Gi-protein coupled to the fMLP receptor (FPR1).[1][2] This interference was thought to block downstream signaling events, including the activation of Src kinases, PLCβ, and subsequent calcium mobilization and PKC activation, which are essential for neutrophil activation.[1][2] However, as noted, this mechanism is now under debate.
Q3: Are there any quantitative data available on the inhibitory effect of this compound?
A3: Yes, the initial positive study reported specific IC50 values for this compound's inhibition of fMLP-induced responses in human neutrophils. These are summarized in the table below. It is important to view these values in the context of the conflicting reports.
Summary of Reported this compound IC50 Values
| Assay | fMLP Concentration | Reported IC50 (µM) | Reference |
| Superoxide Anion Production | 0.1 µM | 1.98 ± 0.14 | [1][2][6] |
| Cathepsin G Release | 0.1 µM | 2.76 ± 0.15 | [1][2][6] |
Q4: How can we troubleshoot our fMLP inhibition assays when using this compound?
A4: Given the conflicting data, a systematic troubleshooting approach is essential. We recommend the following steps:
-
Verify the Source and Purity of this compound: Contact your supplier for a detailed certificate of analysis. If possible, use this compound from different suppliers to see if the results are consistent.[4]
-
Include Positive and Negative Controls: Use a known inhibitor of the fMLP pathway as a positive control to ensure your assay is working correctly. A vehicle control (e.g., DMSO) is also essential.
-
Test a Range of this compound Concentrations: Perform dose-response experiments to determine if the lack of inhibition is concentration-dependent.
-
Use an Alternative Activator: To determine if the issue is specific to the fMLP pathway, use a different neutrophil activator that bypasses the fMLP receptor, such as Phorbol 12-myristate 13-acetate (PMA). The initial positive study noted that this compound did not inhibit PMA-induced functions.[1][2]
-
Consider the Assay System: Neutrophil activation can be sensitive to experimental conditions. Ensure that your cell isolation procedure, buffer conditions, and detection methods are optimized and consistent.
Experimental Protocols
Protocol 1: Superoxide Anion Production Assay
This assay measures the production of superoxide anions, a key function of activated neutrophils, using the reduction of cytochrome c.
Materials:
-
Isolated human neutrophils
-
This compound (dissolved in DMSO)
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine)
-
Cytochrome c
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
96-well plate
-
Spectrophotometer
Procedure:
-
Isolate human neutrophils from peripheral blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend neutrophils in HBSS at a concentration of 3 x 10^6 cells/mL.[7]
-
Pre-incubate neutrophils with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.[8]
-
Add cytochrome c to a final concentration of 80 µM.[7]
-
Prime the cells with cytochalasin B (5 µM) for 5 minutes at 37°C.[7]
-
Stimulate the neutrophils with fMLP (e.g., 10 µM final concentration) and immediately begin reading the absorbance at 550 nm every minute for 10-15 minutes.[7]
-
Calculate the rate of superoxide production from the change in absorbance.
Protocol 2: Degranulation Assay (Cathepsin G Release)
This assay measures the release of enzymes from neutrophil granules, another hallmark of activation.
Materials:
-
Isolated human neutrophils
-
This compound
-
fMLP
-
Cytochalasin B
-
Substrate for Cathepsin G (e.g., a chromogenic substrate)
-
HBSS
-
96-well plate
-
Plate reader
Procedure:
-
Isolate and resuspend neutrophils as described in Protocol 1.
-
Pre-incubate neutrophils with this compound or vehicle for 30 minutes at 37°C.
-
Prime cells with cytochalasin B (5 µg/mL) for 5 minutes.[9]
-
Stimulate with fMLP (e.g., 1 µM) for a set time (e.g., 10 minutes).[9]
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add the Cathepsin G substrate and measure the change in absorbance according to the manufacturer's instructions.
Visualizing the fMLP Signaling Pathway and Troubleshooting Logic
To aid in understanding the experimental context, the following diagrams illustrate the fMLP signaling pathway and a troubleshooting workflow.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Larixol solubility and stability in different experimental buffers
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Larixol effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding this compound's solubility and stability in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is a labdane-type diterpenoid and is expected to have low solubility in aqueous solutions. It is recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its high solubilizing power for a wide range of compounds.[1][2][3][4] For optimal storage and to minimize degradation, it is advisable to store the DMSO stock solution at -20°C or -80°C.
Q2: How do I prepare working solutions of this compound in my experimental buffer?
A2: To prepare a working solution, the DMSO stock solution of this compound should be serially diluted in your experimental buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically below 0.5%) to avoid solvent-induced effects on the cells or assay components.[5]
Q3: What should I do if I observe precipitation when diluting my this compound stock solution into an aqueous buffer?
A3: Precipitation upon dilution of a hydrophobic compound from an organic stock into an aqueous buffer is a common issue. Here are a few troubleshooting steps:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing immediately after dilution.
-
Sonication: Brief sonication can sometimes help to redissolve small precipitates.
-
Lower Final Concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Increase DMSO Percentage: If your experimental system allows, a slightly higher percentage of DMSO in the final working solution might be necessary to maintain solubility. However, this should be carefully controlled for and compared against a vehicle control with the same DMSO concentration.
-
Use of Pluronic F-68 or other surfactants: In some cellular assays, a small amount of a non-ionic surfactant like Pluronic F-68 can help to increase the solubility of hydrophobic compounds without significantly affecting the cells. This needs to be validated for your specific experimental setup.
Q4: Is there any known instability of this compound in common laboratory buffers?
A4: Specific data on the stability of this compound in different experimental buffers is limited. As a general precaution for diterpenoids, it is recommended to prepare fresh working solutions from the frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of this compound in aqueous buffers at room temperature or 37°C for extended periods has not been well-documented, so it is best to use the prepared dilutions promptly.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | - this compound concentration exceeds its solubility limit.- Insufficient mixing.- Low temperature of the buffer. | - Decrease the final concentration of this compound.- Vortex or sonicate the solution immediately after dilution.- Warm the buffer to the experimental temperature before adding the this compound stock solution. |
| Inconsistent experimental results | - Degradation of this compound in stock or working solution.- Precipitation of this compound leading to inaccurate concentration.- Conflicting mechanisms of action reported in the literature. | - Prepare fresh working solutions for each experiment.- Aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles.- Visually inspect for any precipitation before use.- Be aware of the conflicting reports on this compound's activity (see below). |
| No inhibitory effect observed in fMLP-induced neutrophil activation assays | - Recent studies suggest this compound may not inhibit fMLP-induced signaling through Gαi proteins.[6][7] | - Critically evaluate your experimental model and the specific signaling pathway being investigated.- Consider the possibility that the observed effects in earlier studies may be due to off-target effects or impurities in the this compound sample.- Test a positive control for fMLP-induced activation to ensure the assay is working correctly. |
This compound Solubility and Stability Data
| Solvent/Buffer | Solubility | Stability Notes |
| DMSO | High | Stock solutions in DMSO are generally stable when stored at -20°C or -80°C.[8] Avoid multiple freeze-thaw cycles. |
| Ethanol | Moderate to High | Can be used as an alternative to DMSO for stock solutions. Evaporation can be an issue. |
| Aqueous Buffers (e.g., PBS, HBSS, Tris) | Low | Prone to precipitation, especially at higher concentrations. Prepare fresh dilutions from a stock solution for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your pre-warmed experimental buffer to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Ensure that the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control.
-
Vortex the working solutions immediately after preparation and use them promptly.
-
Signaling Pathway and Experimental Workflow
Reported Signaling Pathway of this compound in fMLP-stimulated Neutrophils
The following diagram illustrates the signaling pathway that has been reported to be inhibited by this compound in fMLP-stimulated neutrophils. It is important to note that this mechanism has been contested in more recent literature.[6][7][9][10]
Caption: Reported inhibitory mechanism of this compound on fMLP-induced signaling in neutrophils.
Experimental Workflow for Testing this compound Activity
The following diagram outlines a general workflow for assessing the biological activity of this compound in a cell-based assay.
Caption: General experimental workflow for evaluating the bioactivity of this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. tiarisbiosciences.com [tiarisbiosciences.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Actylis - Dimethyl Sulphoxide - Solvent - Cosolvent - USP [solutions.actylis.com]
- 5. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 10. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Larixol Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays
Welcome to the Larixol Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential off-target effects and other common issues when using this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a naturally derived diterpene with multiple reported biological activities. Primarily, it has been shown to inhibit N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced neutrophil activation.[1][2][3] The proposed mechanism involves the disruption of the interaction between the βγ subunit of the Gi protein and its downstream effectors, such as Src kinase and Phospholipase Cβ (PLCβ).[2][3] This interference leads to the attenuation of several signaling pathways, including Src, ERK1/2, p38, and AKT phosphorylation.[1][3]
Additionally, this compound and its derivatives have been identified as inhibitors of Transient Receptor Potential Canonical 6 (TRPC6) channels, which are involved in calcium signaling.[4]
However, it is important to note that a recent study has questioned the inhibitory effect of this compound on Gαi-mediated signaling in human neutrophils, suggesting the observed effects might not be due to this compound itself or that its mechanism is more complex and context-dependent.[5][6]
Q2: What are the potential off-target effects of this compound?
Given its mechanism of action, potential off-target effects of this compound can arise from its broad inhibitory action on key signaling kinases and interference with G-protein signaling, which is central to many cellular processes. Potential off-target effects may include:
-
Broad Kinase Inhibition: As this compound can inhibit the phosphorylation of Src, ERK1/2, p38, and AKT, it may affect other cellular processes regulated by these kinases, leading to unintended consequences in your cellular model.[1]
-
Interference with G-protein Signaling: Beyond the fMLP receptor, interference with Gβγ signaling could potentially affect other GPCRs that signal through Gi proteins.
-
Modulation of Calcium Signaling: Inhibition of TRPC6 channels could alter intracellular calcium homeostasis, impacting a wide range of cellular functions.[4]
-
Cell Line Specific Effects: The expression and importance of this compound's targets can vary significantly between different cell types, leading to different on- and off-target effect profiles.
Q3: I am observing unexpected results in my assay. How can I determine if they are due to off-target effects of this compound?
Distinguishing on-target from off-target effects is crucial for data interpretation. Here are several strategies:
-
Use of a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same pathway to see if it phenocopies the effects of this compound.
-
Rescue Experiments: If this compound is hypothesized to inhibit a specific protein, try to rescue the phenotype by overexpressing a this compound-insensitive mutant of that protein.
-
Use of Negative Controls: Include a structurally similar but inactive analog of this compound if available. This can help differentiate specific effects from those related to the chemical scaffold.
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations. A careful dose-response curve for your desired effect versus any unexpected phenotypes can be informative.
-
Orthogonal Assays: Validate your findings using a different assay that measures the same biological endpoint but relies on a different detection principle.
Troubleshooting Guide
This guide provides solutions to common problems encountered during cellular assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity observed at expected active concentrations. | 1. Off-target effects leading to cytotoxicity. 2. Solvent (e.g., DMSO) toxicity.[7] 3. Cell line is particularly sensitive. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control. 3. Lower the concentration of this compound and/or reduce the incubation time. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or health.[8] 2. Inconsistent this compound concentration due to precipitation. 3. Pipetting errors.[9] | 1. Use cells within a consistent and low passage number range. Monitor cell health regularly. 2. Ensure this compound is fully dissolved before use. Briefly vortex the stock solution before diluting. 3. Calibrate pipettes and use proper pipetting techniques. |
| This compound shows no effect on my target pathway. | 1. The target pathway is not active in your cell model. 2. The concentration of this compound is too low. 3. Conflicting reports on this compound's mechanism may be relevant to your system.[5][6] | 1. Confirm the expression and activity of your target pathway components (e.g., fMLP receptor, TRPC6) in your cells. 2. Perform a dose-response experiment with a wider concentration range. 3. Consider alternative hypotheses and test for effects on other known this compound targets (e.g., TRPC6 activity). |
| Observed phenotype does not match the expected inhibition of the fMLP pathway. | 1. The phenotype is mediated by a different target of this compound (e.g., TRPC6). 2. The effect is a result of off-target kinase inhibition. | 1. Investigate the role of TRPC6 in your observed phenotype using a known TRPC6 activator or inhibitor. 2. Profile the phosphorylation status of key kinases (Src, ERK, p38, AKT) in your system after this compound treatment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the this compound concentration to determine the IC50 value.
Protocol 2: Western Blotting to Assess Inhibition of Kinase Phosphorylation
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound at the desired concentration for the appropriate time. Include positive and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target kinases (e.g., p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Proposed signaling pathways affected by this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Why is Larixol not inhibiting Gαi containing G proteins in my experiment?
This technical support guide addresses the unexpected experimental result of Larixol not inhibiting Gαi-containing G proteins. Recent scientific findings have challenged the initial understanding of this compound's mechanism of action. This guide provides an explanation based on the latest research and offers comprehensive troubleshooting advice for Gαi-mediated signaling assays.
Frequently Asked Questions (FAQs)
Q1: My experiment shows this compound is not inhibiting my Gαi-coupled receptor system. Is there something wrong with my experimental setup?
A1: While it is always crucial to validate your experimental setup, recent studies strongly suggest that this compound is not a direct inhibitor of Gαi-containing G proteins. Research published in 2023 demonstrated that this compound, from two different commercial sources, did not inhibit neutrophil responses mediated by the formyl peptide receptors FPR1 and FPR2, which are classic Gαi-coupled GPCRs[1][2][3]. Therefore, the lack of inhibition you are observing is likely a true reflection of this compound's activity and not necessarily an error in your experimental protocol.
Q2: I was under the impression that this compound was a known Gαi inhibitor. What is its proposed mechanism of action?
A2: The initial interest in this compound stemmed from observations that an extract from the root of Euphorbia formosana could abolish certain Gαi-mediated neutrophil functions[1][2]. However, further studies on purified this compound have led to a revised hypothesis. Some evidence suggests that this compound may not directly target the Gαi subunit but rather interferes with the interaction between the Gβγ subunit of the G protein and its downstream signaling molecules, such as Src kinase[4][5][6]. This would mean that its effect is downstream of G protein activation, and it may not produce the expected inhibitory profile in all Gαi-dependent signaling pathways.
Q3: If this compound is not a reliable Gαi inhibitor, what could be causing unexpected results in my Gαi signaling assay?
A3: Difficulties in studying G protein-coupled receptors (GPCRs) and their signaling pathways are common[7][8]. If you are encountering issues in your Gαi signaling assay, even with other compounds, consider the following general troubleshooting points:
-
Cell Health and Passage Number: Ensure your cells are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. Cellular stress or excessive passaging can alter GPCR expression and signaling efficiency[9].
-
Reagent Quality and Concentration: Verify the quality and concentration of all reagents, including your agonist, antagonist, and any other inhibitors. Degradation or incorrect concentrations can significantly impact results.
-
Assay-Specific Conditions: Optimize assay parameters such as cell density, incubation times, and temperature. For example, using too many cells in a cAMP assay can deplete reagents and mask the effects of potent compounds[9].
-
GPCR Expression and Coupling: Confirm the expression level of your target Gαi-coupled receptor in your cell line. Low expression levels can lead to a small signal window, making it difficult to detect inhibition. Also, ensure the receptor is efficiently coupling to the Gαi protein.
-
Choice of Readout: The complexity of GPCR signaling means that the choice of readout is critical[10][11]. An inhibitor might affect one downstream pathway (e.g., β-arrestin recruitment) but not another (e.g., cAMP inhibition).
Troubleshooting Guide for Gαi Signaling Assays
This guide provides a structured approach to troubleshooting common issues in Gαi-mediated signaling experiments, independent of the specific inhibitor used.
| Potential Issue | Possible Cause | Recommended Solution |
| No or Low Signal Window | Low receptor expression. | Use a cell line with higher or inducible expression of the target GPCR. |
| Inefficient Gαi coupling. | Consider using a cell line with engineered G protein chimeras to enhance coupling. | |
| Inactive agonist. | Verify agonist activity with a fresh stock and perform a dose-response curve. | |
| Suboptimal assay conditions. | Optimize cell number, agonist concentration (typically EC80 for inhibition assays), and incubation times[9]. | |
| High Background Signal | Constitutive receptor activity. | This can be inherent to the receptor. Ensure you have a proper baseline measurement and consider using an inverse agonist to establish a true basal level. |
| Non-specific assay interference. | Run controls without cells or with a parental cell line lacking the receptor to identify sources of background signal. | |
| Inconsistent or Irreproducible Results | Cell variability. | Maintain a strict cell culture protocol, including consistent seeding densities and passage numbers. |
| Reagent instability. | Aliquot and store reagents at the recommended temperatures to avoid freeze-thaw cycles. | |
| Edge effects in microplates. | Avoid using the outer wells of assay plates or ensure proper plate sealing and incubation to minimize evaporation. |
Signaling Pathways and Experimental Workflow Diagrams
To aid in understanding and troubleshooting, the following diagrams illustrate the canonical Gαi signaling pathway, the proposed mechanism for this compound, and a logical workflow for troubleshooting your assay.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 7. GPCR - Structure, Function and Challenges - LubioScience [lubio.ch]
- 8. Why G protein-coupled receptors (GPCRs) are difficult to study - Fluidic Sciences Ltd % [fluidic.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Larixol purity and its impact on experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Larixol. The purity of this compound can significantly impact experimental outcomes, and this resource aims to address potential issues arising from this variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a diterpene compound extracted from the root of Euphorbia formosana.[1] Some studies have reported that this compound can inhibit N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide anion production, chemotaxis, and granular release in human neutrophils.[2][3] The proposed mechanism was the interruption of the interaction between the βγ subunits of the Gi-protein and downstream signaling molecules of the fMLP receptor.[2][3]
Q2: There are conflicting reports on the activity of this compound. Why is that?
Recent studies have shown that this compound, sourced from at least two different commercial suppliers, did not inhibit neutrophil responses mediated through the formyl peptide receptors FPR1 and FPR2, which are Gαi-coupled G protein-coupled receptors (GPCRs).[1][4] This suggests that the previously reported inhibitory effects might not be mediated by this compound itself but could be attributed to other co-purified compounds from the Euphorbia formosana root extract.[1][4] Therefore, the purity of the this compound sample is a critical factor that can lead to conflicting experimental results.
Q3: What are the potential impurities in a this compound sample?
The exact nature of impurities will depend on the extraction and purification process. Given that this compound is a natural product, impurities could include other diterpenes, triterpenoids, flavonoids, and phenolic compounds commonly found in Euphorbia species. The biological activity of these impurities could confound experimental results.
Q4: How can I assess the purity of my this compound sample?
A multi-step approach is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the presence of impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), can provide information on the structure and quantity of the main component and any detectable impurities.[5][6]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results with this compound.
This is a common issue when working with natural products and can often be traced back to batch-to-batch variability in purity.
Table 1: Troubleshooting Inconsistent this compound Activity
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variable this compound Purity | Purity Analysis | Analyze your this compound sample using HPLC, GC, or NMR to determine its purity and identify any potential contaminants.[5] |
| Compare with a Reference | If possible, obtain a certified reference standard of this compound to compare with your sample. | |
| Source from Multiple Vendors | Test this compound from different suppliers, as manufacturing and purification processes can vary.[1][4] | |
| Experimental Error | Review Protocol | Carefully review your experimental protocol for any potential sources of error. |
| Positive and Negative Controls | Ensure you are using appropriate positive and negative controls in your experiments to validate your assay.[7] | |
| Degradation of this compound | Proper Storage | Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place to prevent degradation. |
Issue 2: this compound does not show the expected inhibitory effect on fMLP-induced neutrophil activation.
This aligns with recent findings and strongly suggests a purity-related issue.
Table 2: Troubleshooting Lack of this compound Activity
| Potential Cause | Troubleshooting Step | Recommended Action |
| High Purity this compound Used | Confirm Purity | A lack of effect could indicate that your this compound sample is of high purity and does not contain the active impurities present in previous studies.[1][4] |
| Re-evaluate Hypothesis | Consider the possibility that this compound itself is not the active compound for inhibiting fMLP-induced neutrophil activation. | |
| Inactive Compound | Test Alternative Agonists | Test this compound's effect on pathways activated by other agonists to determine its specificity. |
| Cellular System Variability | Cell Health and Density | Ensure your neutrophils are healthy, viable, and used at the correct density for your assays. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general framework for assessing the purity of a this compound sample.
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is commonly used.
-
Start with a low percentage of B and gradually increase it to elute compounds with different polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the chromatogram to identify the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by dividing the area of the this compound peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Neutrophil Chemotaxis Assay
This protocol can be used to assess the effect of this compound on neutrophil migration.
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard method such as density gradient centrifugation.
-
This compound Treatment:
-
Pre-incubate the isolated neutrophils with varying concentrations of your this compound sample (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Use a Boyden chamber or a similar chemotaxis system.
-
Add fMLP (e.g., 10 nM) as the chemoattractant to the lower chamber.
-
Place the this compound-treated neutrophils in the upper chamber.
-
Incubate for 1-2 hours at 37°C to allow for cell migration.
-
-
Quantification:
-
Count the number of migrated cells in the lower chamber using a microscope or a plate reader-based assay.
-
Compare the migration of this compound-treated cells to the vehicle control.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Hypothesized signaling pathway and this compound's debated role.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identity determination and purity testing [chemcon.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Selectivity of Larixol Derivatives for TRPC6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving larixol derivatives and their selectivity for the transient receptor potential canonical 6 (TRPC6) channel.
Frequently Asked Questions (FAQs)
Q1: What are this compound and its derivatives, and why are they studied in relation to TRPC6?
A1: this compound is a natural labdane-type diterpene found in the resin of the European larch (Larix decidua)[1]. It and its semi-synthetic derivatives, such as larixyl acetate and larixyl carbamate, have been identified as inhibitors of the TRPC6 channel[1][2][3]. TRPC6 is a non-selective cation channel permeable to Ca2+ that is implicated in various pathophysiological processes, including pulmonary and renal diseases[2]. Therefore, developing selective inhibitors for TRPC6, like this compound derivatives, is a promising therapeutic strategy[1][2].
Q2: How selective are this compound derivatives for TRPC6 over other TRP channels?
A2: this compound and its derivatives exhibit notable selectivity for TRPC6 over its closest relatives, TRPC3 and TRPC7. For instance, larixyl acetate shows approximately 12-fold and 5-fold selectivity for TRPC6 compared to TRPC3 and TRPC7, respectively[2][4]. The semi-synthetic derivative, larixyl carbamate, was developed to improve metabolic stability and demonstrates a slightly enhanced selectivity for TRPC6 over TRPC3, with about a 30-fold preference[3].
Q3: What are the known IC50 values for this compound and its key derivatives against TRPC6?
A3: The inhibitory potency of this compound and its derivatives against TRPC6 has been determined in various studies. This compound itself has a moderate potency, while its derivatives, larixyl acetate and larixyl carbamate, are more potent inhibitors. A summary of reported IC50 values is provided in the data presentation section below.
Q4: Can this compound derivatives inhibit TRPC6 channels with gain-of-function mutations associated with diseases like focal segmental glomerulosclerosis (FSGS)?
A4: Yes, studies have shown that this compound derivatives are effective inhibitors of TRPC6 channels carrying gain-of-function mutations linked to FSGS. For example, 1 μM of larixyl carbamate was shown to strongly inhibit six different FSGS-related TRPC6 mutants[3]. This makes these compounds valuable tools for studying and potentially treating such conditions.
Q5: What signaling pathways are involved in TRPC6 activation that can be targeted by this compound derivatives?
A5: TRPC6 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases that activate phospholipase C (PLC). PLC activation leads to the production of diacylglycerol (DAG), which directly activates TRPC6 channels[3]. This compound and its derivatives block this DAG-dependent activation[1]. The subsequent influx of Ca2+ through TRPC6 can activate the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is implicated in pathological gene expression[5][6].
Data Presentation
Table 1: Inhibitory Potency and Selectivity of this compound Derivatives against TRPC Channels
| Compound | Target Channel | IC50 (µM) | Selectivity (fold) vs. TRPC3 | Reference |
| This compound | hTRPC6 | 2.04 | ~12 | [7] |
| Larixyl Acetate | hTRPC6 | 0.1 - 0.6 | ~12 | [2][4] |
| hTRPC6-YFP | 0.58 | ~11 | [7][8] | |
| hTRPC3-YFP | 6.38 | - | [7][8] | |
| Larixyl Carbamate | TRPC6 | Potent (specific value not stated) | ~30 | [3] |
| Larixyl Methylcarbamate | TRPC6 | 0.15 ± 0.06 | High (no complete inhibition of TRPC3 up to 50 µM) | [1] |
Experimental Protocols
Protocol 1: Calcium Influx Assay in HEK293 Cells
This protocol describes the measurement of intracellular calcium ([Ca2+]i) influx in HEK293 cells stably expressing human TRPC6 (hTRPC6) to assess the inhibitory activity of this compound derivatives.
Materials:
-
HEK293 cells stably expressing hTRPC6-YFP
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
1-oleoyl-2-acetyl-sn-glycerol (OAG) as a TRPC6 activator
-
This compound derivative stock solutions (in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK hTRPC6-YFP cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Fluo-4 Loading: On the day of the experiment, wash the cells with HBSS. Load the cells with Fluo-4 AM (typically 2-5 µM in HBSS) for 30-60 minutes at 37°C.
-
Washing: After loading, wash the cells twice with HBSS to remove extracellular dye.
-
Compound Pre-incubation: Add HBSS containing various concentrations of the this compound derivative or vehicle (DMSO) to the respective wells. Incubate for a specified period (e.g., 5-15 minutes) at room temperature.
-
Baseline Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation: ~488 nm, Emission: ~520 nm).
-
TRPC6 Activation and Data Acquisition: Inject a solution of OAG (final concentration typically 50-100 µM) into the wells while continuously recording the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity upon OAG addition corresponds to Ca2+ influx. Calculate the inhibitory effect of the this compound derivative by comparing the OAG-induced Ca2+ signal in the presence and absence of the compound. Determine the IC50 value by fitting the concentration-response data to a suitable model.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the electrophysiological recording of TRPC6 currents to characterize the inhibitory effects of this compound derivatives.
Materials:
-
HEK293 cells transiently or stably expressing hTRPC6
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): e.g., 140 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES (pH 7.2 with CsOH)
-
OAG for channel activation
-
This compound derivative solutions
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on a cell and then rupture the membrane patch to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -60 mV. Apply voltage ramps or steps to elicit currents.
-
Channel Activation: Perfuse the cell with the external solution containing OAG (e.g., 100 µM) to activate TRPC6 channels. Record the resulting inward and outward currents.
-
Inhibitor Application: After obtaining a stable OAG-activated current, co-perfuse the cell with the external solution containing both OAG and the this compound derivative at the desired concentration.
-
Data Analysis: Measure the amplitude of the OAG-activated current before and after the application of the inhibitor. Calculate the percentage of inhibition. Construct a dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no OAG-induced Ca2+ signal in HEK cells | 1. Low TRPC6 expression level.2. Inactive OAG.3. Problems with Fluo-4 loading. | 1. Verify TRPC6 expression via Western blot or fluorescence microscopy (if tagged).2. Use a fresh stock of OAG.3. Optimize Fluo-4 loading time and concentration. Ensure proper washing to remove extracellular dye. |
| High background signal in Ca2+ assay | 1. Cell death or membrane damage.2. Autofluorescence of the compound. | 1. Check cell viability. Use gentle washing steps.2. Run a control experiment with the compound in the absence of cells to check for autofluorescence. |
| Inconsistent results in patch-clamp experiments | 1. "Run-down" of TRPC6 currents over time.2. Variability in TRPC6 expression between cells. | 1. Allow currents to stabilize after whole-cell break-in before applying compounds. Include ATP and GTP in the internal solution to minimize run-down.2. Select cells with similar capacitance and initial current amplitude for comparison. |
| No detectable TRPC6-like currents in native cells (e.g., podocytes) | Low abundance of native TRPC6 channels. | The expression of TRPC6 in primary murine podocytes and acutely isolated glomeruli can be very low, making it difficult to detect signals in fluorometric Ca2+ assays[3]. More sensitive techniques like patch-clamp electrophysiology may be required to measure the small DAG-induced currents[3]. Quantitative PCR can also be used to confirm low transcript levels[3]. |
| This compound derivative appears to have off-target effects | This compound derivatives, while selective for TRPC6, may interact with other channels at higher concentrations. For example, larixyl acetate has been shown to also inhibit TRPM3 channels[9]. | Test the compound against a panel of related TRP channels (e.g., TRPC3, TRPC7, TRPM3) to determine its selectivity profile. Always use the lowest effective concentration to minimize off-target effects. |
Visualizations
Signaling Pathway of TRPC6 Activation and Inhibition
Caption: TRPC6 activation by DAG and inhibition by this compound derivatives.
Experimental Workflow for Screening TRPC6 Inhibitors
Caption: Workflow for evaluating this compound derivatives as TRPC6 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological and genetic inhibition of TRPC6-induced gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of Larixol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of Larixol.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue: Decreased cell viability at high this compound concentrations.
Answer:
A decrease in cell viability at high concentrations of a test compound like this compound is a common observation. The key is to determine if this is due to specific, on-target cytotoxicity or other confounding factors. This guide will help you systematically troubleshoot this issue.
Potential Causes & Troubleshooting Steps
It is crucial to investigate several potential causes for the observed decrease in cell viability. The following table summarizes these causes and provides actionable steps to identify and resolve the issue.
| Potential Cause | Description | Troubleshooting Steps |
| 1. Inherent Cytotoxicity | This compound, like many bioactive compounds, may induce programmed cell death (apoptosis) or necrosis at high concentrations. Studies have shown that related compounds can trigger a mitochondrial-mediated apoptosis pathway[1]. | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value (the concentration that inhibits 50% of cell viability).2. Determine the Mechanism of Cell Death: Use assays to distinguish between apoptosis and necrosis (see FAQ below and Protocol 2). |
| 2. Off-Target Effects | At high concentrations, compounds can interact with unintended molecular targets, leading to toxicity that is not related to the primary mechanism of action[2]. | 1. Validate On-Target Engagement: If the intended target of this compound is known, use a target engagement assay.2. Review Literature: Search for known off-target effects of this compound or structurally similar diterpenes[3][4]. |
| 3. Compound Solubility & Stability | This compound, being a diterpenoid, may have limited aqueous solubility[5][6]. If it precipitates in the culture medium, the actual concentration exposed to the cells is unknown, and precipitates can be cytotoxic. The compound may also degrade over the course of a long experiment[7]. | 1. Check Solubility: Visually inspect the media after adding this compound for any signs of precipitation. Determine the maximum soluble concentration in your specific cell culture medium[7].2. Assess Stability: For long-term experiments ( > 24-48h), consider the stability of this compound in the medium at 37°C. This can be assessed using methods like HPLC[7]. Consider refreshing the medium with a new compound during the experiment[8]. |
| 4. Solvent Toxicity | Organic solvents like DMSO, used to dissolve this compound, are toxic to cells above certain concentrations, typically >0.5%[9][10][11]. | 1. Run Vehicle Controls: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used for the highest this compound concentration.2. Perform a Solvent Toxicity Curve: Determine the highest non-toxic concentration of your solvent on your specific cell line.3. Minimize Final Solvent Concentration: Aim to keep the final solvent concentration in the culture medium as low as possible (ideally ≤0.1%). |
| 5. Experimental Artifacts | The observed effect may be due to the assay itself or suboptimal culture conditions. For example, some compounds can interfere with the chemical reactions of viability assays (e.g., MTT, AlamarBlue)[12]. | 1. Run an Assay Interference Control: In a cell-free system, mix this compound with the viability assay reagent to see if it directly causes a color or fluorescence change.2. Optimize Cell Density: Ensure you are seeding cells at a density where they are in the logarithmic growth phase for the duration of the experiment[13].3. Use an Alternative Viability Assay: Confirm results using a different method that relies on a distinct principle (e.g., ATP-based assay like CellTiter-Glo vs. a metabolic assay like MTT). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound?
A: There is no single recommended concentration range, as the effective concentration of this compound is highly dependent on the cell line and the biological endpoint being measured. It is essential to perform a dose-response experiment, testing a broad range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal working concentration and IC50 value for your specific experimental system.
Q2: How can I distinguish between apoptosis and necrosis induced by high this compound concentrations?
A: Apoptosis is a programmed, controlled form of cell death, while necrosis is an uncontrolled process resulting from severe cell injury that often triggers an inflammatory response[14][15][16]. Distinguishing between them is critical for mechanistic studies.
| Characteristic | Apoptosis | Necrosis |
| Cell Membrane | Integrity is maintained until late stages; blebbing occurs. | Integrity is lost early; cell swells and lyses[16]. |
| Cellular Content | Packaged into apoptotic bodies. | Uncontrolled release into the extracellular space[16]. |
| Inflammation | Typically non-inflammatory, as debris is cleared by phagocytes[15]. | Highly inflammatory due to the release of cellular contents[14][16]. |
| Biochemical Hallmark | Activation of caspases[14]. | Loss of ATP, ion gradient disruption. |
| Detection Method | Annexin V/PI staining (see Protocol 2), Caspase activity assays, TUNEL assay. | Propidium Iodide (PI) or Trypan Blue staining alone, LDH release assay. |
Q3: What are the known signaling pathways affected by this compound that could lead to cell death?
A: While data on this compound is still emerging, studies on structurally related lignans and diterpenoids suggest that it may induce apoptosis through the intrinsic, or mitochondrial-mediated, pathway[1]. This pathway involves a decrease in the Bcl-2/Bax ratio, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and effector caspases like caspase-3[1][17]. Some natural compounds can also induce apoptosis via activation of JNK and p38 signaling pathways[18].
Q4: My vehicle control (e.g., DMSO) is also showing toxicity. What should I do?
A: If your vehicle control shows toxicity, it indicates that the solvent concentration is too high for your cells. The immediate step is to reduce the final concentration of the solvent in your culture medium. Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%[9][11]. Prepare a higher concentration stock solution of this compound so that a smaller volume is needed to achieve the desired final concentration in your experiment, thereby keeping the final solvent concentration below the toxic threshold.
Q5: Could this compound be interfering with my cell viability assay?
A: Yes, this is a possibility, particularly with metabolic assays like MTT, XTT, or AlamarBlue that rely on cellular redox potential[12]. If this compound has antioxidant or reducing properties, it could directly reduce the assay substrate, leading to a false positive signal (appearing as higher viability) or other interference[12]. To check for this, run a cell-free control where you add this compound at your highest concentration to the culture medium and then add the assay reagent. If there is a signal change, your compound is interfering, and you should use an alternative viability assay based on a different principle, such as measuring ATP content (CellTiter-Glo), membrane integrity (LDH assay), or DNA content (CyQUANT).
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Method)
This protocol provides a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
Materials:
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery[19].
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include "cells + medium only" (untreated control) and "cells + vehicle" (solvent control) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down gently to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
Protocol 2: Apoptosis vs. Necrosis Detection (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Treated and untreated cells
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, and detach using a gentle enzyme like TrypLE. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by high concentrations of this compound.
Caption: Experimental workflow for troubleshooting this compound-induced cell viability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of norditerpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 11. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 15. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. mdpi.com [mdpi.com]
- 18. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Validating Larixol's Edge: A Comparative Guide to Inhibiting fMLP-Induced Superoxide Production
For Immediate Release
[City, State] – [Date] – A new comparative guide offers researchers, scientists, and drug development professionals an in-depth analysis of Larixol's inhibitory effect on N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced superoxide production in neutrophils. This guide provides a comprehensive comparison with other potential inhibitors, supported by experimental data and detailed protocols, to aid in the validation and exploration of novel anti-inflammatory therapeutic agents.
The fMLP-induced respiratory burst in neutrophils, leading to the production of superoxide anions, is a critical component of the innate immune response. However, its dysregulation is implicated in the pathogenesis of various inflammatory diseases. This compound, a diterpene extracted from Euphorbia formosana, has emerged as a potent inhibitor of this pathway.[1] This guide delves into the quantitative performance of this compound and other compounds, offering a clear perspective on their relative efficacies.
Performance Comparison of Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and alternative compounds on fMLP-induced superoxide production in neutrophils.
| Compound | Target/Mechanism | IC50 / % Inhibition | Cell Type | Reference |
| This compound | G-protein βγ subunit | 1.98 ± 0.14 µM | Human Neutrophils | [1] |
| Diosgenin | Multiple pathways (cAMP, PKA, cPLA2, PAK, Akt, MAPKs) | 0.50 ± 0.08 µM (extracellular) | Mouse Neutrophils | |
| Quercetin | Protein Kinase C | ~80 µM | Human Neutrophils | |
| Fanetizole | Unspecified | 41.3% inhibition at 250 µM | Human Neutrophils | [2] |
| Pravastatin | Tyrosine Kinase-dependent pathway | Inhibition at 0.5 mM | Human Neutrophils | [3] |
Delving into the Mechanism: The fMLP Signaling Pathway
The fMLP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade upon ligand binding, culminating in the activation of NADPH oxidase and subsequent superoxide production. This compound exerts its inhibitory effect by targeting the βγ subunit of the Gi-protein, thereby preventing its interaction with downstream effectors like Src kinase and PLCβ.[1]
Experimental Protocols
A standardized and reproducible experimental protocol is paramount for validating the inhibitory effects of compounds on fMLP-induced superoxide production.
Objective: To quantify the inhibitory effect of this compound and other compounds on fMLP-induced superoxide anion production in isolated human neutrophils.
Materials:
-
Human peripheral blood
-
Ficoll-Hypaque density gradient medium
-
Dextran solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Cytochrome c
-
fMLP (N-formylmethionyl-leucyl-phenylalanine)
-
This compound and other test compounds
-
PMA (Phorbol 12-myristate 13-acetate) - as a control for a different activation pathway
-
Spectrophotometer
Methodology:
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood using Ficoll-Hypaque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.
-
Resuspend the purified neutrophils in HBSS.
-
-
Superoxide Production Assay (Cytochrome c Reduction Assay):
-
Pre-incubate the isolated neutrophils with the test compound (e.g., this compound at varying concentrations) for a specified time at 37°C.
-
Add cytochrome c to the neutrophil suspension.
-
Stimulate the neutrophils with fMLP (typically 0.1 µM). A control group without the inhibitor and a vehicle control should be included.
-
Measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c is indicative of superoxide production.
-
Calculate the rate of superoxide production and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
-
-
Specificity Control:
-
To ensure the inhibitor is specific to the fMLP pathway, perform a parallel experiment using PMA to stimulate neutrophils, as this compound has been shown not to inhibit PMA-induced superoxide production.[1]
-
This guide underscores the potential of this compound as a specific and potent inhibitor of fMLP-induced neutrophil activation. The provided data and protocols offer a solid foundation for further research and development of targeted anti-inflammatory therapies.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of neutrophil superoxide production by fanetizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of formyl-methionyl-leucyl-phenylalanine (fMLF)-dependent superoxide generation in neutrophils by pravastatin, an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Larixol and Other TRPC6 Inhibitors for Research and Development
This guide provides a detailed comparison of Larixol and its derivatives with other prominent Transient Receptor Potential Canonical 6 (TRPC6) inhibitors. TRPC6 is a non-selective cation channel that serves as a critical mediator in various cellular signaling pathways. Its dysregulation has been implicated in the pathophysiology of numerous diseases, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, cardiac hypertrophy, and certain cancers, making it a compelling target for therapeutic intervention.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance, selectivity, and experimental validation of these compounds.
Introduction to TRPC6 and its Inhibition
The TRPC6 channel is primarily activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity, which is often downstream of G-protein coupled receptor (GPCR) activation.[1][2] Upon activation, TRPC6 allows the influx of cations, predominantly Ca2+ and Na+, leading to cellular depolarization and the initiation of various downstream signaling cascades.[1] One of the key pathways affected by TRPC6-mediated calcium influx is the calcineurin-nuclear factor of activated T-cells (NFAT) signaling axis, which plays a crucial role in gene transcription related to cell growth, proliferation, and fibrosis.[1][4]
The therapeutic potential of modulating TRPC6 activity has led to the discovery and development of various inhibitors. These compounds range from natural products like this compound to highly potent and selective synthetic molecules currently undergoing clinical investigation.
This compound and its Derivatives: Natural Product Inhibitors
This compound and its acetylated form, larixyl acetate, are diterpenes derived from larch balsam that have been identified as potent blockers of TRPC6 channels.[5][6] These natural compounds have served as a starting point for the development of more selective semi-synthetic derivatives.
-
This compound: Exhibits moderate potency in blocking TRPC6.[7]
-
Larixyl Acetate: Displays higher potency than this compound and demonstrates significant selectivity for TRPC6 over its closest relatives, TRPC3 and TRPC7.[5][6][7][8] It has shown efficacy in preclinical models of heart failure and neuropathic pain.[8][9] However, some studies suggest it may also inhibit other channels like TRPM3, indicating a degree of promiscuity.[10]
-
Larixyl Carbamate: A semi-synthetic derivative designed to improve stability, which shows enhanced selectivity for TRPC6 compared to larixyl acetate.[11]
While some research suggests this compound's mechanism may also involve targeting the βγ subunit of Gi-proteins, other studies have contested this, indicating its primary action is on the TRPC6 channel.[12][13][14][15]
Comparative Performance of TRPC6 Inhibitors
The following table summarizes the quantitative data on the inhibitory potency and selectivity of this compound, its derivatives, and other notable TRPC6 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness, with lower values indicating higher potency.
| Compound | Type | TRPC6 IC50 | Selectivity over TRPC3 | Selectivity over TRPC7 | Key Features & Status |
| This compound | Natural Product | 2.04 µM[7] | Preferential for TRPC6[7] | - | Moderate potency.[7] |
| Larixyl Acetate | Natural Product Derivative | 0.1 - 0.6 µM[5][6] | ~12-fold[5][6][8] | ~5-fold[5][6][8] | Preclinical efficacy in heart failure and pain models.[8][9] |
| Larixyl Carbamate | Semi-synthetic | Potent (exact IC50 not specified) | ~30-fold[11] | ~5-fold[11] | Improved selectivity over larixyl acetate.[11] |
| BI 749327 | Synthetic Small Molecule | 13 nM (mouse)[4][16] | 85-fold[4][16] | 42-fold[4][16] | Orally bioavailable; ameliorates cardiac and renal fibrosis in vivo.[4] |
| BI 764198 | Synthetic Small Molecule | - | Selective | - | Under investigation for FSGS; Phase 2 clinical trial ongoing.[17][18][19] |
| SAR7334 | Synthetic Small Molecule | 7.9 - 9.5 nM[20][21] | ~30-fold[4] | ~24-fold[4] | High potency but rapid in vivo clearance.[4] Also reported to inhibit TRPM3.[10] |
| PCC0208057 | Synthetic Small Molecule | 2.44 µM[22][23] | - | - | Shows anti-proliferative effects in prostate cancer models.[22][23] |
| GSK2332255B | Synthetic Small Molecule | 4 nM[24] | - | - | Potent dual inhibitor of TRPC3 and TRPC6.[24] |
| GSK2833503A | Synthetic Small Molecule | 3 nM[24] | - | - | Potent dual inhibitor of TRPC3 and TRPC6.[24] |
Experimental Methodologies and Visualizations
The characterization and comparison of TRPC6 inhibitors rely on a suite of standardized in vitro and in vivo assays.
Key Signaling Pathway: TRPC6-Calcineurin-NFAT
The activation of TRPC6 by DAG leads to an influx of Ca2+, which binds to calmodulin (CaM). The Ca2+-CaM complex then activates the phosphatase calcineurin (CaN), which dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene expression.
Caption: The TRPC6-Calcineurin-NFAT signaling pathway.
Experimental Workflow for TRPC6 Inhibitor Screening
A typical workflow for identifying and characterizing novel TRPC6 inhibitors involves a multi-step process, from initial high-throughput screening to in vivo validation.
Caption: A generalized workflow for TRPC6 inhibitor discovery.
Detailed Experimental Protocols
Intracellular Calcium ([Ca2+]i) Influx Assay
This assay is a primary method for screening and characterizing TRPC6 inhibitors by measuring changes in intracellular calcium.
-
Objective: To determine the effect of a compound on TRPC6-mediated Ca2+ entry into cells.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6 are commonly used.[7]
-
Methodology:
-
Cells are seeded in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[22]
-
The baseline fluorescence is measured using a fluorescence plate reader.
-
Cells are pre-incubated with various concentrations of the test inhibitor or vehicle control.
-
TRPC6 channels are activated using a specific agonist, such as the DAG analog 1-oleoyl-2-acetyl-sn-glycerol (OAG).[7]
-
The change in fluorescence intensity, corresponding to the influx of Ca2+, is recorded over time.
-
The inhibitory effect is calculated by comparing the fluorescence change in the presence of the inhibitor to the control. Concentration-response curves are generated to determine the IC50 value.[22][23]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is the gold standard for confirming the mechanism of inhibition.
-
Objective: To directly measure the ionic currents flowing through TRPC6 channels and quantify the blocking effect of a compound.
-
Cell Line: HEK293 cells expressing TRPC6.
-
Methodology:
-
A glass micropipette filled with a conductive salt solution is sealed onto the membrane of a single cell.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., 0 mV), and voltage ramps are applied to measure current-voltage (I-V) relationships.[22]
-
The TRPC6 agonist (e.g., OAG or GSK1702934A) is applied to the bath solution to activate the channels, resulting in an inward and outward current.[20][22]
-
The test inhibitor is then added to the bath at various concentrations, and the reduction in current amplitude is measured.
-
The IC50 is determined by fitting the concentration-response data to a logistic function.[20]
-
In Vivo Efficacy Studies
Animal models are crucial for evaluating the therapeutic potential of a TRPC6 inhibitor in a physiological or pathological context.
-
Objective: To assess the ability of a TRPC6 inhibitor to prevent or reverse disease phenotypes in a living organism.
-
Example Model (Cardiac Fibrosis):
-
A model of pressure overload-induced heart failure is created in mice, for example, by transverse aortic constriction (TAC).[4]
-
Animals are treated with the TRPC6 inhibitor (e.g., BI 749327) or a vehicle control, often via oral administration.[4]
-
Cardiac function is assessed over time using methods like echocardiography to measure parameters such as ejection fraction and chamber dimensions.[4]
-
At the end of the study, heart tissues are collected for histological analysis (e.g., Masson's trichrome staining for fibrosis) and gene expression analysis (e.g., qPCR for profibrotic markers).[4]
-
-
Example Model (Prostate Cancer):
Conclusion
The landscape of TRPC6 inhibitors is diverse, with compounds like this compound and its derivatives providing a valuable natural product-based platform. In comparison, synthetic molecules such as BI 749327 and SAR7334 offer significantly higher potency and, in some cases, improved selectivity, highlighting the progress in medicinal chemistry efforts targeting this channel. The development of dual TRPC3/6 inhibitors like GSK2332255B also presents an alternative therapeutic strategy. The choice of inhibitor for research or therapeutic development will depend on the specific application, weighing factors such as potency, selectivity, bioavailability, and the desired biological outcome. The ongoing clinical trials for compounds like BI 764198 underscore the significant therapeutic promise of TRPC6 inhibition for a range of human diseases.[17]
References
- 1. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPC6 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. pnas.org [pnas.org]
- 5. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological and genetic inhibition of TRPC6-induced gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 17. TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A randomized, Phase I study of the safety, tolerability, and pharmacokinetics of BI 764198, a transient receptor potential channel 6 (TRPC6) inhibitor, in healthy Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. kidneyresearchnetwork.org [kidneyresearchnetwork.org]
- 20. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer [frontiersin.org]
- 23. PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Larixol's Effect on Neutrophil Chemotaxis: A Comparative Guide to Experimental Design and Alternative Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current, and conflicting, evidence surrounding Larixol's inhibitory effects on neutrophil chemotaxis. It details the necessary experimental protocols for replication studies and compares this compound with alternative, well-documented phytochemicals. This guide aims to facilitate informed experimental design and the exploration of novel anti-inflammatory agents.
This compound and Neutrophil Chemotaxis: A Tale of Conflicting Evidence
Neutrophil chemotaxis, the directed migration of neutrophils towards inflammatory stimuli, is a critical process in the innate immune response. The bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent chemoattractant that binds to the formyl peptide receptor 1 (FPR1), a G-protein coupled receptor (GPCR), on neutrophils, initiating a signaling cascade that leads to cell migration. The modulation of this pathway is a key target for anti-inflammatory drug development.
Recent research into the diterpene this compound, extracted from the root of Euphorbia formosana, has presented conflicting findings regarding its efficacy as an inhibitor of fMLP-induced neutrophil chemotaxis.
A 2022 study by Liao et al. reported that this compound inhibits fMLP-induced superoxide production, cathepsin G release, and chemotaxis in human neutrophils. The study suggested a mechanism whereby this compound interferes with the interaction between the βγ subunits of the Gi-protein and downstream signaling molecules like Src kinase and PLCβ.
However, a subsequent study in 2023 by Sundqvist et al. was unable to replicate these findings. Using this compound from two different commercial suppliers, they found no inhibitory effect on neutrophil responses mediated by FPR1, including calcium mobilization and superoxide production. This raises critical questions about the original findings, suggesting that the inhibitory effects might be attributable to other compounds in the root extract or variations in the purity of the this compound used.
Given these conflicting reports, independent replication of the original positive findings is essential to validate this compound as a potential therapeutic agent.
Quantitative Comparison of Inhibitory Effects
The following table summarizes the available quantitative data for this compound and alternative phytochemicals known to inhibit neutrophil functions. It is important to note the variability in the reported metrics, with direct IC50 values for chemotaxis not always being available for all compounds.
| Compound | Target Pathway/Assay | Reported Effect | Source |
| This compound | fMLP-induced Superoxide Production | IC50: 1.98 ± 0.14 µM | --INVALID-LINK--1] |
| fMLP-induced Cathepsin G Release | IC50: 2.76 ± 0.15 µM | --INVALID-LINK--1] | |
| fMLP-induced Chemotaxis | Concentration-dependent inhibition | --INVALID-LINK--1] | |
| fMLP-induced Neutrophil Responses | No inhibitory effect observed | --INVALID-LINK--2] | |
| Curcumin | fMLP-induced Chemotaxis | Significant inhibition at 50 and 100 µM | --INVALID-LINK--3] |
| IL-8-induced Chemotaxis | Significant inhibition | --INVALID-LINK--4] | |
| Resveratrol | fMLP-induced Chemotaxis | Significant inhibition at 25, 50, and 100 µM | --INVALID-LINK--3] |
| fMLP-induced Phosphatidic Acid Formation | IC50: 42.4 µM | --INVALID-LINK--5] | |
| Rosmarinic Acid | fMLP-induced Chemotaxis | Significant inhibition at 100 µM | --INVALID-LINK--3] |
Experimental Protocols
To facilitate the replication of studies on this compound and to provide a standardized method for comparing its effects with other compounds, a detailed protocol for a neutrophil chemotaxis assay is provided below. This protocol is a composite based on standard methodologies, such as the Boyden chamber/Transwell® assay.
Isolation of Human Neutrophils
-
Blood Collection: Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Neutrophil Separation: Isolate neutrophils using density gradient centrifugation. A common method involves layering the blood over a density gradient medium (e.g., Ficoll-Paque™ or Polymorphprep™) and centrifuging. This separates the blood into layers, with the neutrophil-rich layer being collected.
-
Red Blood Cell Lysis: Remove any remaining red blood cells by hypotonic lysis.
-
Cell Counting and Viability: Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with 0.05% BSA). Determine the cell concentration and viability (should be >95%) using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell®)
-
Chamber Preparation: Use a multi-well plate with Transwell® inserts (typically with a 3-5 µm pore size for neutrophils).
-
Chemoattractant Preparation: Prepare the chemoattractant solution (e.g., fMLP at a final concentration of 10-100 nM) in the assay buffer. Add this solution to the lower wells of the plate.
-
Inhibitor Treatment: Pre-incubate the isolated neutrophils with various concentrations of the test compound (this compound, curcumin, resveratrol, or rosmarinic acid) or vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Seeding: Add the pre-treated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Quantification of Migration:
-
Microscopy: Carefully remove the inserts, fix, and stain the membrane. Count the number of migrated cells on the underside of the membrane in several microscopic fields.
-
Fluorescence/Luminescence: Alternatively, lyse the cells that have migrated to the bottom well and quantify them using a fluorescent DNA-binding dye (e.g., CyQuant) or an ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. If possible, determine the IC50 value.
Visualizing the Mechanisms and Workflows
Proposed Signaling Pathway of this compound in Neutrophils
The following diagram illustrates the signaling pathway proposed by Liao et al. (2022), where this compound is suggested to inhibit neutrophil activation by targeting the βγ subunits of the Gi-protein.
Caption: Proposed mechanism of this compound's inhibition of fMLP-induced neutrophil chemotaxis.
Experimental Workflow for Neutrophil Chemotaxis Assay
This diagram outlines the key steps in performing a neutrophil chemotaxis assay to test the efficacy of inhibitory compounds.
Caption: Standard workflow for an in vitro neutrophil chemotaxis assay.
Conclusion and Future Directions
The conflicting data surrounding this compound's effect on neutrophil chemotaxis underscore the critical importance of rigorous and independent replication in preclinical drug discovery. While the initial findings by Liao et al. are promising, the inability to reproduce them by Sundqvist et al. necessitates further investigation into the purity of this compound preparations and the precise experimental conditions.
For researchers seeking to investigate inhibitors of neutrophil chemotaxis, this guide provides a framework for designing and conducting robust experiments. The alternative phytochemicals—curcumin, resveratrol, and rosmarinic acid—offer well-documented, albeit potentially less potent, anti-inflammatory effects and can serve as valuable positive controls or alternative candidates for further development.
Future studies should aim to:
-
Independently replicate the findings of Liao et al. using highly purified and analytically validated this compound.
-
Directly compare the potency of this compound with established inhibitors like curcumin, resveratrol, and rosmarinic acid in standardized chemotaxis assays.
-
Further elucidate the precise molecular targets of these compounds within the neutrophil signaling cascade.
By addressing these points, the scientific community can achieve a clearer understanding of this compound's therapeutic potential and advance the development of novel treatments for inflammatory diseases.
References
- 1. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. academicjournals.org [academicjournals.org]
- 4. Modulation of Neutrophil Motility by Curcumin: Implications for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Larixyl Acetate in Neuropathic Pain: A Comparative Analysis of a Novel TRPC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Larixyl Acetate, a novel analgesic agent, with established first-line treatments for neuropathic pain. The information presented is based on preclinical experimental data and is intended to inform research and development in the field of analgesics.
Introduction to Larixyl Acetate
Larixyl Acetate is a natural compound identified as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3][4][5][6] Emerging preclinical evidence suggests its potential as a therapeutic agent for neuropathic pain, a debilitating condition often refractory to existing treatments.[1][2][3][4] This guide will delve into the analgesic action of Larixyl Acetate, comparing its mechanism and efficacy with current standard-of-care medications.
Mechanism of Action: A Novel Approach
Larixyl Acetate exerts its analgesic and anti-inflammatory effects through a distinct mechanism of action centered on the inhibition of TRPC6 channels.[1][3][4]
-
TRPC6 Inhibition: Larixyl Acetate selectively blocks TRPC6 channels, which are mechanosensitive ion channels found on dorsal root ganglia and glial cells.[2][3][4] These channels are implicated in the development of mechanical hyperalgesia, a hallmark of neuropathic pain.[2][3][4]
-
Suppression of Neuroinflammation: The analgesic action of Larixyl Acetate is closely linked to its anti-inflammatory properties. It has been shown to suppress the activation of microglia in the spinal cord.[1][3][4]
-
Modulation of Signaling Pathways: The therapeutic effects of Larixyl Acetate involve the suppression of the p38 signaling pathway in microglia.[1][3][4] Furthermore, it has been demonstrated to inhibit the upregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1]
Below is a diagram illustrating the proposed signaling pathway for the analgesic action of Larixyl Acetate.
Caption: Proposed signaling pathway of Larixyl Acetate in alleviating neuropathic pain.
Comparative Efficacy and Characteristics
This section compares the preclinical data of Larixyl Acetate with the established clinical profiles of first-line neuropathic pain treatments.
Table 1: Comparison of Analgesic Agents for Neuropathic Pain
| Feature | Larixyl Acetate (Preclinical) | Gabapentinoids (e.g., Pregabalin, Gabapentin) | Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline) | Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine) |
| Primary Mechanism of Action | Selective TRPC6 inhibitor[1][5][6] | Bind to the α2δ-1 subunit of voltage-gated calcium channels[2][7][8][9] | Inhibit reuptake of serotonin and norepinephrine[1][4][10] | Inhibit reuptake of serotonin and norepinephrine[3][11][12] |
| Effect on Neuroinflammation | Reduces microglial activation and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[1] | Some evidence of modulating inflammatory cytokines[2] | May have anti-inflammatory properties[10] | Analgesic effects are primarily through descending pain pathways[3][13] |
| Preclinical Efficacy (Animal Models) | Dose-dependent inhibition of mechanical allodynia (ED50 of 13.43 μM)[1][2][3] | Effective in various neuropathic pain models[2][8][14] | Effective in various neuropathic pain models[1][4] | Effective in various neuropathic pain models[13] |
| FDA Approved Indications | Not applicable (preclinical) | Diabetic peripheral neuropathy, postherpetic neuralgia, fibromyalgia, spinal cord injury pain[5][15][16][17] | Not specifically FDA-approved for neuropathic pain, but widely used off-label[18][19] | Diabetic peripheral neuropathy[16][20][21][22][23] |
| Common Side Effects (Clinical) | Not applicable (preclinical) | Dizziness, somnolence, peripheral edema, weight gain[5][24][25][26] | Dry mouth, sedation, blurred vision, constipation, urinary retention[1] | Nausea, somnolence, dizziness, fatigue[21][22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocol used in the preclinical assessment of Larixyl Acetate.
Spared Nerve Injury (SNI) Model in Rats
The analgesic effects of Larixyl Acetate were evaluated using the Spared Nerve Injury (SNI) model, a widely accepted method for inducing neuropathic pain in rodents.
Objective: To create a consistent and long-lasting state of mechanical and cold allodynia.
Procedure:
-
Anesthesia: Adult Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent.
-
Surgical Incision: A small incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Nerve Ligation and Transection: The tibial and common peroneal nerves are tightly ligated with silk sutures and then transected distal to the ligation. A small section of the distal nerve stump is removed to prevent regeneration.
-
Sural Nerve Sparing: The sural nerve is left intact.
-
Wound Closure: The muscle and skin are closed in layers.
-
Sham Surgery: A control group undergoes the same surgical procedure without nerve ligation and transection.
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to filament application on the lateral side of the paw (sural nerve territory) is measured. A significant decrease in the withdrawal threshold in SNI animals compared to sham-operated animals indicates mechanical allodynia.
-
Cold Allodynia: Evaluated using the acetone test. A drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw withdrawal and licking is recorded. An increased response duration in SNI animals indicates cold allodynia.
Below is a diagram illustrating the experimental workflow for evaluating Larixyl Acetate.
Caption: Experimental workflow for preclinical validation of Larixyl Acetate.
Conclusion and Future Directions
Preclinical data strongly suggest that Larixyl Acetate holds promise as a novel analgesic for neuropathic pain, acting through the selective inhibition of TRPC6 and subsequent suppression of neuroinflammation.[1][3][4] Its distinct mechanism of action offers a potential advantage over existing therapies, which are often associated with significant side effects and limited efficacy for a substantial portion of patients.
Further research is warranted to fully elucidate the therapeutic potential of Larixyl Acetate. Key future directions include:
-
Pharmacokinetic and Toxicological Studies: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and safety profile of Larixyl Acetate is essential.
-
Efficacy in Diverse Neuropathic Pain Models: Testing the analgesic effects of Larixyl Acetate in other preclinical models of neuropathic pain (e.g., diabetic neuropathy, chemotherapy-induced neuropathy) will broaden its potential clinical applications.
-
Clinical Trials: Ultimately, well-designed randomized controlled trials in human subjects are necessary to establish the clinical efficacy and safety of Larixyl Acetate for the treatment of neuropathic pain.
The development of novel analgesics with improved efficacy and tolerability remains a critical unmet need. Larixyl Acetate represents a promising candidate in the drug development pipeline for neuropathic pain.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Look at Commonly Utilized Serotonin Noradrenaline Reuptake Inhibitors (SNRIs) in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressants in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Treatments for neuropathic pain: up-to-date evidence and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidepressants: TCAs and SNRIs (Chapter 18) - Neuropathic Pain [cambridge.org]
- 11. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. gpnotebook.com [gpnotebook.com]
- 13. Analgesic Mechanisms of Antidepressants for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nerve Pain Medication to Treat Neuropathy [verywellhealth.com]
- 16. pnhelp.org [pnhelp.org]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. Amitriptyline for neuropathic pain in adults | Cochrane [cochrane.org]
- 19. Amitriptyline for neuropathic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Research Portal [scholarship.miami.edu]
- 21. Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. A randomized controlled trial of duloxetine in diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy of pregabalin in neuropathic pain evaluated in a 12-week, randomised, double-blind, multicentre, placebo-controlled trial of flexible- and fixed-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials | BMJ Open [bmjopen.bmj.com]
- 26. Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Larixol's Specificity in Src Kinase Inhibition: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the competitive landscape of kinase inhibitor development, specificity is a paramount attribute for therapeutic efficacy and safety. This guide provides a comprehensive assessment of Larixol's inhibitory action on Src kinase, comparing its performance with established Src inhibitors: Dasatinib, Saracatinib, Bosutinib, and PP2. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds.
While this compound has been reported to inhibit Src kinase phosphorylation in cellular contexts, a notable gap exists in the scientific literature regarding its direct enzymatic inhibition of Src kinase.[1] This guide presents the available data, highlighting the cellular effects of this compound on Src signaling pathways and contrasting them with the well-documented biochemical and cellular activities of leading Src inhibitors.
Comparative Analysis of Src Kinase Inhibitors
The following tables summarize the inhibitory concentrations (IC50) and dissociation constants (Ki) of selected Src kinase inhibitors. This quantitative data, derived from various biochemical and cellular assays, offers a clear comparison of their potency and selectivity.
Table 1: Inhibitory Activity against Src Family Kinases (SFKs)
| Compound | c-Src (IC50/Ki, nM) | Lck (IC50, nM) | Lyn (IC50, nM) | Fyn (IC50, nM) | Yes (IC50, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dasatinib | <1 | - | - | - | <1 |
| Saracatinib (AZD0530) | 2.7 | 11 | 11 | 4 | 4 |
| Bosutinib | 1.2 | - | - | - | - |
| PP2 | 4 (IC50) | 4 (IC50) | 5 (IC50) | 5 (IC50) | - |
Table 2: Selectivity Profile against Other Kinases
| Compound | Bcr-Abl (IC50/Ki, nM) | EGFR (IC50, nM) | PDGFRβ (IC50, nM) | c-Kit (IC50, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dasatinib | <1 | - | - | - |
| Saracatinib (AZD0530) | - | 66 | - | - |
| Bosutinib | >1000 | >1000 | >1000 | >1000 |
| PP2 | - | >1000 | - | - |
Experimental Methodologies
The data presented in this guide are based on established experimental protocols. Below are detailed methodologies for key assays used to assess Src kinase inhibition.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., recombinant human c-Src), a suitable substrate (e.g., poly(E,Y)4:1), ATP, and the test inhibitor (e.g., this compound or alternatives) in a kinase assay buffer.
-
Kinase Reaction: The reaction is initiated by adding the kinase and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection:
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the generated ADP back to ATP.
-
-
Luminescence Measurement: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against a range of inhibitor concentrations.
Cell-Based Src Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the autophosphorylation of Src at tyrosine 416 (p-Src Y416), a marker of its activation, within a cellular environment.
-
Cell Culture and Treatment: A suitable cell line (e.g., human cancer cells with active Src signaling) is cultured and treated with various concentrations of the test inhibitor for a defined period.
-
Cell Lysis: The cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated Src (p-Src Y416).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The HRP enzyme catalyzes a chemiluminescent reaction, and the resulting light signal is captured on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the p-Src Y416 band is quantified and normalized to a loading control (e.g., total Src or a housekeeping protein like β-actin) to determine the extent of inhibition.
Visualizing Src Signaling and Experimental Design
To further elucidate the context of this compound's action, the following diagrams illustrate the Src signaling pathway and the workflows for assessing inhibitor specificity.
Caption: The Src signaling pathway, a central node in cellular regulation.
Caption: Workflow for assessing Src kinase inhibitor specificity.
Caption: Logical framework for comparing this compound to other Src inhibitors.
Conclusion
The available evidence indicates that this compound can modulate Src signaling within a cellular context, as demonstrated by the inhibition of Src phosphorylation and downstream pathways. However, the absence of direct enzymatic inhibition data for this compound makes a definitive assessment of its specificity and direct interaction with the Src kinase domain challenging. In contrast, inhibitors such as Dasatinib, Saracatinib, Bosutinib, and PP2 have well-defined inhibitory profiles against Src and a range of other kinases, supported by robust biochemical data.
For researchers considering this compound as a tool to probe Src signaling, it is crucial to acknowledge that its effects may be indirect or part of a broader cellular response. Further studies, including direct kinase assays and comprehensive selectivity profiling, are necessary to fully elucidate the mechanism of action of this compound and its potential as a specific Src kinase inhibitor. This guide serves as a resource for interpreting the current data and highlights the critical need for additional research to position this compound accurately within the landscape of Src kinase inhibitors.
References
Larixol's Effects on Different Cell Types: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Larixol, a naturally derived diterpene, and its effects on various cell types. We will explore its mechanism of action, compare its performance with alternative compounds, and provide detailed experimental data and protocols to support further research and drug development.
Introduction to this compound
This compound is a labdane-type diterpenoid that has garnered significant interest for its diverse biological activities. Primarily investigated for its role in modulating immune responses and its inhibitory effects on specific ion channels, this compound presents a promising scaffold for the development of novel therapeutics. This guide will delve into its effects on neutrophils, its function as a TRPC6 channel inhibitor, and emerging evidence of its impact on other cell types, including cancer, neuronal, and smooth muscle cells.
Comparative Analysis of this compound's Effects
This section provides a quantitative comparison of this compound with other relevant compounds across different cell types and molecular targets.
Effects on Neutrophil Function
This compound has been primarily studied for its inhibitory effects on N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced neutrophil activation. fMLP is a potent chemoattractant that stimulates neutrophils, leading to inflammatory responses.
Table 1: this compound vs. Other Compounds on Neutrophil Activation
| Compound/Drug | Target/Mechanism | Cell Type | Assay | IC50/EC50/Effect | Reference |
| This compound | fMLP-induced superoxide production | Human Neutrophils | Superoxide Anion Production Assay | IC50: 1.98 ± 0.14 µM | [1][2] |
| This compound | fMLP-induced cathepsin G release | Human Neutrophils | Cathepsin G Release Assay | IC50: 2.76 ± 0.15 µM | [1][2] |
| This compound | fMLP-induced chemotaxis | Human Neutrophils | Chemotaxis Assay | Concentration-dependent inhibition | [1][2] |
| Conflicting Data on this compound | fMLP-induced responses | Human Neutrophils | Calcium mobilization, Superoxide production | No inhibitory effect observed | [3][4] |
Note: There are conflicting reports on the efficacy of this compound as an inhibitor of fMLP-induced neutrophil responses. One study suggests it inhibits superoxide production, cathepsin G release, and chemotaxis[1][2], while another study using this compound from two different commercial sources found no inhibitory effect on responses mediated by the fMLP receptor (FPR1) or the related FPR2[3][4]. This discrepancy highlights the need for further investigation and standardization of this compound sources and experimental conditions.
TRPC6 Channel Inhibition
This compound and its derivatives have been identified as inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a nonselective cation channel implicated in various physiological and pathological processes.
Table 2: this compound Derivatives vs. Other TRPC6 Inhibitors
| Compound/Drug | Cell Type | Assay | IC50 | Selectivity | Reference |
| This compound | HEK293 cells expressing TRPC6 | Ca2+ influx assay | - | Blocks OAG-dependent activation | [5] |
| Larixyl Acetate | HEK293 cells expressing TRPC6 | Ca2+ influx assay | 0.26 µM | ~12-fold vs. TRPC3 | [5] |
| Larixyl Methylcarbamate | HEK293 cells expressing TRPC6 | Ca2+ influx assay | 0.15 ± 0.06 µM | High selectivity vs. TRPC3 | [5] |
| BI 749327 | HEK293 cells expressing mouse TRPC6 | Whole-cell patch clamp | 13 nM | 85-fold vs. TRPC3, 42-fold vs. TRPC7 | [6][7] |
| PCC0208057 | TRPC6 expressing cells | Ca2+ influx assay | 2.44 µmol/L | - |
Effects on Cancer Cells
The role of TRPC6 channels in cancer progression has led to the investigation of TRPC6 inhibitors as potential anti-cancer agents. While direct comparative studies with this compound are limited, data on other TRPC6 inhibitors and related compounds provide valuable insights.
Table 3: Effects of TRPC6 Inhibitors and Related Compounds on Cancer Cells
| Compound/Drug | Cancer Cell Line | Effect | Mechanism | Reference |
| PCC0208057 (TRPC6 inhibitor) | Prostate cancer cells (LNCaP, PC3) | Inhibits proliferation and colony formation, induces G2/M arrest | Inhibition of TRPC6 activity | [8] |
| (-)-Oleocanthal | Breast cancer cells (MDA-MB-231, MCF7) | Impairs proliferation and migration | Downregulation of TRPC6 expression | [9] |
| Pinoresinol & Lariciresinol | Breast cancer (SkBr3) | Induce apoptosis, modulate apoptosis-related genes | - | [10][11] |
Effects on Neuronal Cells
TRPC6 channels are also expressed in the nervous system and have been implicated in neuronal function and disease. The neuroprotective effects of some compounds are being explored in this context.
Table 4: Comparative Effects on Neuronal Cells
| Compound/Drug | Cell/Animal Model | Effect | Mechanism | Reference |
| Larixyl Acetate | Mouse model of traumatic brain injury | Protects against systemic endothelial dysfunction | TRPC6 inhibition | [12] |
| Riluzole | Rat cortical slices (in vitro ischemia) | Neuroprotective, prevents neuronal death | Inhibition of pathologic glutamatergic transmission, sodium channel blockade | [13][14] |
| Riluzole | Neuronal cell systems | Boosts HSP70 and GLT1 expression, promotes survival under glutamatergic stress | Amplifies HSF1- and GLT1-dependent cytoprotective mechanisms | [15] |
Effects on Smooth Muscle Cells
TRPC6 channels in smooth muscle cells play a role in regulating vascular tone. Larixyl acetate has been shown to have effects on pulmonary artery smooth muscle cells.
Table 5: Comparative Effects on Smooth Muscle Cells
| Compound/Drug | Cell/Tissue Type | Effect | Mechanism | Reference |
| Larixyl Acetate | Rat pulmonary artery smooth muscle cells | Inhibits diacylglycerol-stimulated Ca2+ signals | TRPC6 inhibition | [16][17] |
| Simvastatin | Vascular smooth muscle cells | Inhibits proliferation | Provokes G0/G1 phase arrest | [18] |
| Various Statins | Human venous smooth muscle cells | Inhibit proliferation, migration, and invasion | Class-specific effect | [19] |
| Persimmon-derived polyphenols | Rat superior mesenteric artery rings | Vasorelaxation | Hyperpolarization of smooth muscle cells | [20] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of the cited research.
Neutrophil Chemotaxis Assay
Objective: To assess the effect of this compound on the directional migration of neutrophils towards a chemoattractant.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with 0.5% bovine serum albumin (BSA), at a concentration of 1 x 10^6 cells/mL.
-
Chemotaxis Chamber Setup: Use a Boyden chamber or a similar chemotaxis system with a microporous membrane (e.g., 3-5 µm pore size).
-
Loading:
-
Add the chemoattractant solution (e.g., 10 nM fMLP) to the lower chamber.
-
In the upper chamber, add the neutrophil suspension pre-incubated with different concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Analysis:
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.
-
Quantify the number of migrated cells per high-power field using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
-
Intracellular Calcium Mobilization Assay
Objective: To measure the effect of this compound on fMLP-induced intracellular calcium release in neutrophils.
Protocol:
-
Cell Preparation: Isolate and resuspend neutrophils as described for the chemotaxis assay.
-
Dye Loading: Incubate the neutrophils with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Treatment: Resuspend the dye-loaded cells in HBSS and pre-incubate with various concentrations of this compound or vehicle for 10 minutes.
-
Measurement:
-
Use a fluorometer or a fluorescence plate reader to monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
Establish a baseline fluorescence reading.
-
Add fMLP (e.g., 100 nM) to stimulate the cells and record the change in fluorescence intensity over time.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) to determine the relative change in intracellular calcium concentration. Compare the peak calcium response in this compound-treated cells to that of the vehicle control.
Western Blot for ERK1/2 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in response to fMLP stimulation in neutrophils.
Protocol:
-
Cell Treatment: Treat isolated neutrophils with this compound or vehicle for a specified time, followed by stimulation with fMLP (e.g., 100 nM) for 5-10 minutes.
-
Cell Lysis: Lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The TRPC6 inhibitor, larixyl acetate, is effective in protecting against traumatic brain injury-induced systemic endothelial dysfunction [scholarworks.indianapolis.iu.edu]
- 13. Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevention of ischemic spinal cord injury: comparative effects of magnesium sulfate and riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Drug Riluzole Amplifies the Heat Shock Factor 1 (HSF1)- and Glutamate Transporter 1 (GLT1)-dependent Cytoprotective Mechanisms for Neuronal Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Differences in the effects of HMG-CoA reductase inhibitors on proliferation and viability of smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of six different statins on the proliferation, migration, and invasion of human smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Independent Verification of Larixol's Role in Immune Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported immunomodulatory effects of Larixol with established alternative compounds. The information is presented to aid researchers in designing and interpreting experiments related to immune cell function, particularly neutrophil activity. A critical evaluation of the current literature on this compound is provided, alongside detailed experimental protocols for key assays in the field.
Introduction to this compound and the Scientific Discrepancy
This compound, a labdane-type diterpene, has been investigated for its potential to modulate the immune system. A 2022 study by Liao et al. suggested that this compound, extracted from the root of Euphorbia formosana, acts as an inhibitor of neutrophil activation. The proposed mechanism involves the disruption of the interaction between the βγ subunits of the Gαi-protein and downstream signaling molecules following stimulation of the formyl peptide receptor 1 (FPR1) by N-formylmethionyl-leucyl-phenylalanine (fMLP).[1][2]
However, a subsequent study in 2023 by Sundqvist et al. presented conflicting findings. This research, using this compound from two independent commercial sources, reported a lack of inhibitory effect on neutrophil responses mediated by the Gαi-coupled receptors FPR1 and FPR2, as well as Gαq-coupled receptors.[3] The authors of the latter study suggest that the effects observed by Liao et al. may be attributable to other compounds present in the crude plant extract rather than this compound itself.[3][4] This significant discrepancy in the scientific literature underscores the need for independent verification and a thorough comparison with well-characterized immunomodulatory agents.
Comparative Analysis of this compound and Alternative Immune Modulators
To provide a comprehensive overview, this guide compares the reported inhibitory activities of this compound on neutrophil functions with those of established modulators that target different components of the G-protein coupled receptor (GPCR) signaling pathway. The selected alternatives include Pertussis toxin (a Gαi protein inhibitor), Wortmannin (a PI3K inhibitor), and Y-27632 (a ROCK inhibitor).
Quantitative Comparison of Inhibitory Effects on Neutrophil Functions
The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound and its alternatives on key fMLP-induced neutrophil functions. It is important to note the conflicting findings for this compound.
| Compound | Target | Superoxide Production (IC50) | Degranulation (IC50) | Chemotaxis (IC50/ED50) |
| This compound (Liao et al., 2022) | Proposed: Gβγ subunit of Gi-protein[1][2] | 1.98 ± 0.14 µM[2] | 2.76 ± 0.15 µM (Cathepsin G release)[2] | Concentration-dependent inhibition[2] |
| This compound (Sundqvist et al., 2023) | No inhibition observed[3][4] | No inhibitory effect[3][4] | No inhibitory effect[3][4] | No inhibitory effect[3][4] |
| Pertussis Toxin | Gαi subunit (via ADP-ribosylation)[5] | Complete inhibition (maximal at 1.8-2 µg/ml)[6] | >95% inhibition (maximal at 1.8-2 µg/ml)[6] | Inhibition of chemotaxis reported[7] |
| Wortmannin | Phosphoinositide 3-kinase (PI3K)[8] | <5 nM - 12 nM[1][3] | Partial inhibition at >75 nM[1] | 4 - 40 nM[2] |
| Y-27632 | Rho-associated kinase (ROCK) | No influence on fMLP-induced production[9] | Data not available | No significant reduction in motility[10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
fMLP-Induced Neutrophil Activation Pathway and Inhibitor Targets
Caption: fMLP signaling in neutrophils and inhibitor targets.
General Experimental Workflow for a Neutrophil Chemotaxis Assay
Caption: Workflow for a Boyden chamber chemotaxis assay.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the context of this compound and neutrophil function.
Isolation of Human Neutrophils from Peripheral Blood
This protocol is based on a standard density gradient separation method and should yield a neutrophil population with >95% purity and viability.[1][2]
-
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood.
-
Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ PLUS).
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺.
-
Red Blood Cell (RBC) Lysis Buffer.
-
HBSS with 2% Human Serum Albumin (HSA).
-
15 ml and 50 ml conical centrifuge tubes.
-
Serological pipettes.
-
Centrifuge.
-
-
Procedure:
-
Bring all reagents to room temperature.
-
Carefully layer 5 ml of anticoagulated whole blood over 5 ml of density gradient medium in a 15 ml centrifuge tube.
-
Centrifuge at 500 x g for 35 minutes at 20-25°C with the brake off.
-
After centrifugation, distinct layers of plasma, mononuclear cells, and neutrophils will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil layer and transfer it to a new 15 ml tube.
-
To lyse contaminating red blood cells, add 2 ml of RBC Lysis Buffer to the neutrophil suspension and incubate for 5-10 minutes at room temperature.
-
Stop the lysis by adding HBSS without Ca²⁺/Mg²⁺ to a total volume of 10 ml.
-
Centrifuge at 250 x g for 5 minutes. Discard the supernatant.
-
Repeat the RBC lysis step if the pellet is still red.
-
Wash the cell pellet twice with HBSS without Ca²⁺/Mg²⁺.
-
Resuspend the final neutrophil pellet in HBSS/HSA solution.
-
Count the cells using a hemocytometer and adjust to the desired concentration for subsequent assays. Neutrophils should be used within 2-4 hours of isolation.[2]
-
Superoxide Anion Production Assay (Cytochrome c Reduction)
This assay measures the production of extracellular superoxide anions by neutrophils, which is a key indicator of the respiratory burst.[11]
-
Materials:
-
Isolated human neutrophils.
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺.
-
Cytochrome c from equine heart.
-
Superoxide dismutase (SOD).
-
Stimulant (e.g., fMLP).
-
Test compound (e.g., this compound).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 550 nm.
-
-
Procedure:
-
Prepare a reaction mixture in HBSS containing cytochrome c (e.g., 1 mg/ml).
-
In a 96-well plate, add the test compound at various concentrations. Include wells for positive (stimulant only) and negative (unstimulated) controls.
-
To control for non-superoxide dependent reduction of cytochrome c, add SOD (e.g., 30 U/ml) to a set of control wells.
-
Add the neutrophil suspension (e.g., 1 x 10⁶ cells/ml) to each well.
-
Incubate the plate at 37°C for 5-10 minutes.
-
Add the stimulant (e.g., fMLP to a final concentration of 1 µM) to the appropriate wells.
-
Immediately begin monitoring the change in absorbance at 550 nm over time (kinetic reading) or take an endpoint reading after a specific incubation period (e.g., 15-30 minutes).
-
Calculate the amount of superoxide produced using the extinction coefficient for the reduction of cytochrome c (21.1 mM⁻¹ cm⁻¹). The SOD-inhibitable portion of the absorbance change represents the superoxide-dependent reduction.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay quantifies the directed migration of neutrophils towards a chemoattractant.[3][7]
-
Materials:
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).
-
Isolated human neutrophils.
-
Assay medium (e.g., HBSS with 0.5% BSA).
-
Chemoattractant (e.g., fMLP or IL-8).
-
Test compound.
-
Methanol for fixation.
-
Staining solution (e.g., Giemsa or Diff-Quik).
-
Microscope.
-
-
Procedure:
-
Place the chemoattractant solution, with or without the test compound, in the lower wells of the Boyden chamber.
-
Place the microporous membrane over the lower wells.
-
Add the neutrophil suspension (e.g., 2 x 10⁶ cells/ml) to the upper wells (on top of the membrane).
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix the membrane in methanol and stain the migrated cells on the bottom surface.
-
Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for the test compound compared to the control.
-
Measurement of Intracellular Calcium Mobilization (Fura-2 AM)
This method measures changes in intracellular free calcium concentration, a critical second messenger in neutrophil activation.[12][13]
-
Materials:
-
Isolated human neutrophils.
-
HBSS with and without Ca²⁺.
-
Fura-2 AM fluorescent dye.
-
Pluronic F-127.
-
Stimulant (e.g., fMLP).
-
Test compound.
-
Fluorescence spectrophotometer or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
-
-
Procedure:
-
Resuspend neutrophils in HBSS without Ca²⁺.
-
Load the cells with Fura-2 AM (e.g., 1-5 µM) in the presence of a small amount of Pluronic F-127 for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS without Ca²⁺ to remove extracellular dye.
-
Resuspend the Fura-2-loaded cells in HBSS with Ca²⁺.
-
Place the cell suspension in a cuvette or a 96-well plate suitable for fluorescence measurements.
-
Record a stable baseline fluorescence ratio (340 nm/380 nm excitation, 510 nm emission).
-
Add the test compound and incubate for a few minutes, continuing to record the fluorescence.
-
Add the stimulant (e.g., fMLP) and record the subsequent change in the fluorescence ratio, which reflects the increase in intracellular calcium.
-
The change in the 340/380 ratio is proportional to the change in intracellular calcium concentration.
-
Co-immunoprecipitation (Co-IP) for Protein-Protein Interactions
This technique is used to investigate the interaction between specific proteins within a cell, such as the interaction between Gβγ and its downstream effectors.[14]
-
Materials:
-
Isolated human neutrophils.
-
Stimulant (e.g., fMLP).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the "bait" protein (e.g., anti-Gβ).
-
Protein A/G-coupled agarose or magnetic beads.
-
Wash buffer.
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Equipment for SDS-PAGE and Western blotting.
-
Antibody against the "prey" protein (e.g., anti-Src kinase or anti-PLCβ).
-
-
Procedure:
-
Treat neutrophils with or without the stimulant (and test compound) for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein to determine if it was co-immunoprecipitated with the bait protein.
-
Conclusion
The role of this compound in immune modulation, specifically in the context of neutrophil activation, remains an area of scientific debate. The conflicting findings from published studies highlight the critical importance of rigorous, independent verification in drug discovery and development. This guide provides researchers with a framework for evaluating this compound and other potential immunomodulators by presenting the existing data in a comparative context and offering detailed protocols for essential experimental techniques. By utilizing these standardized methods, the scientific community can work towards a clearer understanding of this compound's true biological activity and its potential as a therapeutic agent.
References
- 1. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Neutrophil Isolation [bio-protocol.org]
- 7. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutrophil isolation from human peripheral blood [bio-protocol.org]
- 9. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 14. pubcompare.ai [pubcompare.ai]
Safety Operating Guide
Personal protective equipment for handling Larixol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling Larixol, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the safe and effective use of this compound in your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1]
-
May cause severe skin burns and eye damage (H314).
-
Toxic to aquatic life with long-lasting effects (H411).
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Recommended Equipment | Specification |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the handling area. |
| Hand Protection | Protective gloves | Impervious gloves are required. |
| Skin and Body | Impervious clothing / Laboratory coat | To prevent skin contact. |
| Respiratory | Suitable respirator | Use in areas with inadequate ventilation or when dust/aerosols are generated. |
Step-by-Step Handling and Storage Protocol
Adherence to a strict handling protocol is crucial for safety. The following workflow outlines the key stages of this compound management in the laboratory.
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before handling this compound for the first time, thoroughly read and understand the SDS provided by the supplier.
-
Don Personal Protective Equipment (PPE): Always wear the appropriate PPE as detailed in the table above.
2. Handling:
-
Ventilation: Use this compound only in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1]
-
Avoid Contact: Take all necessary precautions to avoid inhalation and direct contact with skin and eyes.[1]
-
Hygiene: After handling, wash your hands thoroughly with soap and water.[1] Contaminated clothing should be removed and washed before reuse.[1]
3. Storage:
-
Temperature: Store this compound at a recommended temperature of -20°C.[1]
-
Container: Keep the container tightly sealed to prevent contamination and degradation.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Security: Store in a locked-up area.[1]
Emergency Procedures: Spills and First Aid
Immediate and appropriate action during an emergency is critical.
Spill and Leak Procedures:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.
-
Absorption: Absorb spills with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, consult a physician. |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Disposal Plan
All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated, labeled hazardous waste container.
-
Contaminated Materials: Any materials used for spill cleanup (e.g., absorbents, gloves, paper towels) must also be disposed of as hazardous waste.
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal environmental regulations.[1] Do not allow the product to enter drains or waterways.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
